molecular formula C49H48K3N3O16S4 B14764237 Sulfo-Cyanine7.5 NHS ester

Sulfo-Cyanine7.5 NHS ester

Cat. No.: B14764237
M. Wt: 1180.5 g/mol
InChI Key: TYSHGIUBDBFDOC-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Sulfo-Cyanine7.5 NHS ester is a near-infrared (NIR), water-soluble, and hydrophilic fluorescent dye specifically designed for NIR imaging applications . Its structure and spectral profile are engineered to resemble indocyanine green (ICG), a dye with a long history of clinical approval, but with key enhancements. A central feature of Sulfo-Cyanine7.5 is the inclusion of a trimethylene bridge that increases its quantum yield compared to ICG , resulting in brighter fluorescence and improved performance. Furthermore, unlike ICG, this derivative contains a functional linker arm, allowing for stable covalent conjugation to target molecules. The core of its functionality is the N-hydroxysuccinimide (NHS) ester group, which reacts specifically and efficiently with primary amines (such as the epsilon-amino group of lysine residues in proteins or on aminosilane-coated surfaces) under neutral or slightly basic conditions to form a stable amide bond. This mechanism enables researchers to prepare Sulfo-Cyanine7.5-labeled biomolecules, including proteins, peptides, and antibodies , for use in various experiments. This dye exhibits an absorption/excitation maximum at 778 nm and an emission maximum at 797 nm , with a high extinction coefficient of 222,000 L·mol⁻¹·cm⁻¹ and a fluorescence quantum yield of 0.21. This spectral profile positions it in the optical window of biological tissues, where scattering and absorption are minimized, permitting deeper tissue penetration and reducing background autofluorescence for highly sensitive in vivo imaging. The presence of multiple sulfonate groups confers excellent water solubility, making it particularly useful for labeling delicate proteins prone to denaturation in organic solvents. With a molecular weight of 1180.47 g/mol and a molecular formula of C₄₉H₄₈N₃K₃O₁₆S₄, it appears as a dark green solid that is readily soluble in water, DMSO, and DMF. It is critical to store the product desiccated at -20°C in the dark to preserve its stability. Sulfo-Cyanine7.5 NHS ester is a powerful tool for researchers in drug design and life sciences, enabling the creation of fluorescently tagged probes for non-invasive imaging, biodistribution studies, and molecular tracking in live organisms. This product is for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans.

Properties

Molecular Formula

C49H48K3N3O16S4

Molecular Weight

1180.5 g/mol

IUPAC Name

tripotassium;3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-2-[2-[3-[2-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indole-6,8-disulfonate

InChI

InChI=1S/C49H51N3O16S4.3K/c1-48(2)41(50(5)37-17-15-33-35(46(37)48)25-31(69(56,57)58)27-39(33)71(62,63)64)19-13-29-10-9-11-30(24-29)14-20-42-49(3,4)47-36-26-32(70(59,60)61)28-40(72(65,66)67)34(36)16-18-38(47)51(42)23-8-6-7-12-45(55)68-52-43(53)21-22-44(52)54;;;/h13-20,24-28H,6-12,21-23H2,1-5H3,(H3-,56,57,58,59,60,61,62,63,64,65,66,67);;;/q;3*+1/p-3

InChI Key

TYSHGIUBDBFDOC-UHFFFAOYSA-K

Canonical SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)ON7C(=O)CCC7=O)C=CC8=C6C=C(C=C8S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)CCC4)C.[K+].[K+].[K+]

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Sulfo-Cyanine7.5 NHS Ester – Spectral Properties & Bioconjugation Protocols

[1]

Executive Summary

Sulfo-Cyanine7.5 (Sulfo-Cy7.[1][2][3][4][5]5) NHS ester is a hydrophilic, near-infrared (NIR) fluorophore engineered for high-sensitivity in vivo imaging and flow cytometry.[1] Distinguished by its rigidized trimethylene bridge, this fluorophore exhibits superior quantum yield (

1

This guide provides a rigorous technical analysis of Sulfo-Cy7.5, detailing its photophysical properties, reaction kinetics, and a self-validating protocol for bioconjugation.[1] It is designed for researchers requiring precise optical labeling of antibodies, proteins, and peptides for deep-tissue imaging applications where autofluorescence minimization is critical.[1]

Photophysical Architecture

The utility of Sulfo-Cy7.5 lies in its spectral positioning within the "optical window" of biological tissue (650–900 nm), where hemoglobin and water absorption are minimized.

Spectral Characteristics

Sulfo-Cy7.5 is a heptamethine cyanine dye.[1] The addition of sulfonate groups (

1

Table 1: Key Photophysical Data

PropertyValueNotes
Excitation Maximum (

)
778 nmCan shift to ~788 nm depending on solvent/conjugate.[1]
Emission Maximum (

)
797 nmCan shift to ~808 nm depending on solvent/conjugate.[1]
Extinction Coefficient (

)
223,000 - 240,000

High absorptivity allows for sensitive detection.[1]
Quantum Yield (

)
~0.21Significantly higher than ICG (

).[1]
Correction Factor (

)
0.09Critical for calculating Degree of Labeling (DOL).[1]
Molecular Weight ~1180.47 DaIncludes counterions (typically Potassium).[1][3]
Solubility Water, DMSO, DMFHighly hydrophilic; no organic co-solvent required for aqueous labeling.
Comparative Advantage

Unlike ICG, which suffers from low quantum yield and lack of a reactive handle for conjugation, Sulfo-Cy7.5 contains a rigidized cyclohexenyl ring in the polymethine chain. This structural rigidity suppresses non-radiative decay pathways (such as cis-trans photoisomerization), thereby enhancing fluorescence brightness.[1]

Bioconjugation Chemistry[1]

The N-hydroxysuccinimide (NHS) ester moiety targets primary amines (


1
Reaction Mechanism

The reaction is a nucleophilic acyl substitution. The primary amine on the protein attacks the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide.

Critical Constraint: This reaction competes with hydrolysis. At pH > 9.0, hydrolysis dominates, deactivating the dye before it labels the protein. At pH < 7.0, amine protonation (

1Strict pH control (8.3–8.[1]5) is the primary determinant of success.
Labeling Workflow Diagram

LabelingWorkflowStartProtein Prep(PBS pH 7.4)BufferExBuffer Exchange(0.1M NaHCO3, pH 8.3)Start->BufferExRemoveTris/AmmoniumReactionConjugation(1h @ RT, Dark)BufferEx->ReactionProtein(1-10 mg/mL)DyePrepDye Solubilization(Water/DMSO)DyePrep->ReactionAdd 6-10xMolar ExcessQuenchQuenching(Optional: Tris/Glycine)Reaction->QuenchPurifyPurification(Sephadex G-25 / Spin Col)Quench->PurifyRemoveFree DyeQCQC: DOL Calc(UV-Vis Spec)Purify->QC

Figure 1: Optimized workflow for Sulfo-Cy7.5 NHS ester conjugation. Note the critical buffer exchange step to remove competing amines.

Optimized Experimental Protocol

This protocol is validated for labeling IgG antibodies (MW ~150 kDa).[1] Scale reagents proportionally for other biomolecules.

Reagents & Equipment[1][5][6]
  • Sulfo-Cyanine7.5 NHS Ester (Store at -20°C, desiccated).[1][6]

  • Protein/Antibody : >2 mg/mL in amine-free buffer (PBS).[1]

  • Conjugation Buffer : 0.1 M Sodium Bicarbonate (

    
    ), pH 8.3.[1]
    
  • Purification : Sephadex G-25 desalting column or Zeba™ Spin Desalting Columns (7K MWCO).[1]

  • Solvent : Anhydrous DMSO or PCR-grade water.[1]

Step-by-Step Methodology
  • Buffer Exchange (Critical): Ensure the protein is in a buffer free of primary amines (NO Tris, Glycine, or Ammonium ions).[7][8] If necessary, dialyze or spin-filter the protein into 0.1 M

    
     (pH 8.[1]3) or PBS (pH 7.4).
    
    • Note: If using PBS, adjust pH to 8.3 with 1M

      
       immediately before reaction to maximize efficiency.
      
  • Dye Preparation: Dissolve Sulfo-Cy7.5 NHS ester in water or anhydrous DMSO to a concentration of 10 mg/mL.[1]

    • Caution: NHS esters hydrolyze rapidly in water.[9] Prepare immediately before use.

  • Reaction Setup: Add the dye solution to the protein solution while vortexing gently.

    • Target Molar Excess: Use a 6–10 fold molar excess of dye over protein for antibodies.

    • Calculation:

      
      [1]
      
  • Incubation: Incubate the mixture for 1 hour at room temperature (20–25°C) in the dark . Constant gentle agitation (rotation) is recommended.[1]

  • Purification: Separate the labeled protein from unreacted dye using a desalting column (e.g., Sephadex G-25) equilibrated with PBS.

    • Visual Cue: The labeled protein will elute first (fast-moving green band), followed by the slower free dye.[1]

Quality Control: Degree of Labeling (DOL)

Validation of the conjugate requires UV-Vis spectrophotometry.[1]

Measurement

Dilute the conjugate in PBS to read absorbance between 0.1 and 1.0 AU. Measure absorbance at:

  • 280 nm (

    
    ): Protein absorption maximum.[1]
    
  • 778 nm (

    
    ): Dye absorption maximum.[1]
    
Calculation

First, correct the protein absorbance for the dye's contribution at 280 nm using the Correction Factor (

  • Calculate Protein Concentration (

    
    ): 
    
    
    
    [1]
    • Where

      
       for IgG is ~210,000 
      
      
      and
      
      
      is path length (1 cm).[1]
  • Calculate Dye Concentration (

    
    ): 
    
    
    
    [1]
    • Where

      
       is 240,600 
      
      
      .[1][10]
  • Calculate DOL:

    
    [1]
    

Target DOL: For antibodies, an optimal DOL is 2.0 – 3.5 .

  • DOL < 1: Low signal. Increase molar excess in next attempt.

  • DOL > 4: Risk of fluorescence quenching (self-quenching) and potential antibody precipitation.[1]

Applications in Deep Tissue Imaging[2][11]

Sulfo-Cy7.5 is specifically optimized for in vivo applications due to the "enhanced permeability and retention" (EPR) effect and reduced background.

  • Tissue Depth: NIR photons (700–900 nm) can penetrate several centimeters of tissue, unlike visible fluorophores (FITC/PE) which are scattered or absorbed by hemoglobin and melanin.[1]

  • Autofluorescence: Biological tissues have high autofluorescence in the green/yellow spectrum. Sulfo-Cy7.5 emits at ~800 nm, where endogenous autofluorescence is negligible, resulting in extremely high Signal-to-Noise Ratios (SNR).[1]

References

  • AxisPharm. (n.d.).[1] Sulfo-Cyanine7.5 Dye: Spectral Properties and Applications. Retrieved from [Link][1]

Technical Deep Dive: Solubility & Handling of Sulfo-Cyanine7.5 NHS Ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hydrophilic Paradox

Sulfo-Cyanine7.5 NHS ester represents a critical intersection in bioconjugation chemistry: it is a hydrophilic fluorophore equipped with a hydrolytically unstable reactive group .[1]

While the sulfonated indolenine rings confer excellent aqueous solubility (eliminating the need for organic co-solvents in the final labeling step), the N-hydroxysuccinimide (NHS) ester moiety is inherently prone to hydrolysis in aqueous environments.[1] This creates a "Hydrophilic Paradox": The solvent required to dissolve the dye (water) is the same solvent that destroys its reactivity. [1]

This guide details the solubility profile, mechanistic stability factors, and a validated "Anhydrous Pulse" protocol to maximize conjugation efficiency while minimizing reagent degradation.[1]

Solubility Profile: Aqueous vs. Organic

The solubility of Sulfo-Cyanine7.5 is dictated by its ionic character.[1] Unlike non-sulfonated Cyanine7.5 (which is hydrophobic), the "Sulfo" variant carries negatively charged sulfonate groups (


), fundamentally altering its solvation thermodynamics.[1]
Comparative Solubility Matrix
Solvent ClassSpecific SolventSolubility StatusOperational Notes
Polar Aprotic DMSO (Anhydrous) Excellent Recommended for Stock. Solubilizes dye >25 mg/mL.[1] Prevents hydrolysis.[1]
Polar Aprotic DMF (Anhydrous) Excellent Alternative to DMSO.[1] Easier to remove via evaporation/lyophilization.[1]
Polar Protic Water / PBS Excellent Reaction Solvent Only. Soluble >10 mg/mL.[1] Warning: Rapid hydrolysis.[1]
Polar Protic Methanol / Ethanol Good Soluble, but nucleophilic -OH groups can slowly degrade NHS esters over time.[1]
Non-Polar DCM / Chloroform Insoluble The sulfonate charges prevent solvation in chlorinated organics.[1]
Non-Polar Diethyl Ether Insoluble Used to precipitate the dye during purification.[1]
Mechanistic Insight: Solvation Thermodynamics
  • Water: The high dielectric constant of water (

    
    ) stabilizes the anionic sulfonate groups effectively.[1] However, water acts as a nucleophile, attacking the carbonyl carbon of the NHS ester, leading to the release of NHS and the formation of a non-reactive carboxylic acid.[1]
    
  • DMSO/DMF: These solvents have high dielectric constants (

    
     and 
    
    
    
    , respectively) sufficient to solvate the polar dye, but they lack the protons required to catalyze hydrolysis or the nucleophilic water molecules to consume the ester.[1]

Stability & Hydrolysis Kinetics

The stability of the NHS ester is strictly pH-dependent.[1] The half-life (


) of the NHS ester decreases logarithmically as pH increases.[1]
  • pH 7.0 (Neutral):

    
     hours.[1][2]
    
  • pH 8.0 (Optimal Reaction):

    
     hour.[1]
    
  • pH 8.6 (High Reactivity):

    
     minutes.
    

Critical Implication: You cannot store Sulfo-Cyanine7.5 NHS ester in aqueous buffers.[1] Even at neutral pH, significant potency is lost within a standard workday.[1]

Validated Protocol: The "Anhydrous Pulse" Method

To navigate the solubility/stability trade-off, use the Anhydrous Pulse method.[1] This involves keeping the dye in an anhydrous organic "stasis" until the exact moment of conjugation.[1]

Phase 1: Stock Preparation (The "Stasis" Phase)[1]
  • Equilibrate: Allow the dye vial to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the hygroscopic powder.[1]

  • Solvent Choice: Use high-grade, anhydrous DMSO or DMF.[1]

    • Note: "Dry" DMSO from a molecular sieve bottle is preferred over standard laboratory grade.[1]

  • Dissolution: Dissolve the Sulfo-Cy7.5 NHS ester at a high concentration (10 mg/mL ).

    • Why? Higher concentrations minimize the relative surface area exposed to trace moisture.[1]

  • Aliquot & Store: Immediately aliquot into single-use volumes (e.g., 5-10 µL). Store at -20°C under desiccant.

    • Self-Validating Step: If the frozen DMSO stock turns from dark green to blue/purple over time, moisture has entered, and hydrolysis/degradation has occurred.[1]

Phase 2: The Aqueous Pulse (The Reaction Phase)[1]
  • Buffer Prep: Prepare the protein/antibody in PBS or Bicarbonate buffer (pH 8.3).

    • Constraint: Ensure the protein buffer is free of primary amines (Tris, Glycine) which act as competing nucleophiles.[1]

  • The Pulse: Thaw the DMSO stock. Immediately pipette the required volume directly into the vortexing protein solution.[1]

    • Ratio: Keep the final DMSO concentration <5% (v/v) to prevent protein denaturation.[1]

  • Incubation: Incubate for 1 hour at Room Temperature (or 2 hours at 4°C).

    • Logic: At pH 8.3, the amine-NHS reaction competes favorably with hydrolysis.[1] After 1 hour, most active ester is either conjugated or hydrolyzed.[1]

Workflow Visualization

G Stock Solid Dye (Hygroscopic) Anhydrous Dissolve in Anhydrous DMSO (10 mg/mL) Stock->Anhydrous Warm to RT first Aliquot Aliquot & Freeze (-20°C, Desiccated) Anhydrous->Aliquot Immediate Mixing The Pulse: Add Dye to Protein (<5% DMSO Final) Aliquot->Mixing Thaw just before use Protein Protein Solution (pH 8.3, Amine-Free) Protein->Mixing Reaction Incubation (1hr @ RT) Mixing->Reaction Purification Desalting / Dialysis (Remove Free Dye) Reaction->Purification Conjugation Complete Hydrolysis Hydrolysis (Non-Reactive Acid) Reaction->Hydrolysis Competing Reaction Final Labeled Conjugate Purification->Final

Figure 1: The "Anhydrous Pulse" workflow designed to minimize hydrolysis risk while utilizing the high aqueous solubility of Sulfo-Cy7.5.[1]

Troubleshooting & Optimization

Issue: H-Aggregation (Dimerization)

Cyanine dyes, particularly long-chain variants like Cy7.5, are prone to stacking (H-aggregation) in aqueous solutions.[1] This manifests as a blue-shift in absorption and a drastic drop in fluorescence quantum yield .[1]

  • Diagnosis: If your labeled protein has high absorbance at ~700nm (dimer) but low absorbance at ~780nm (monomer).[1]

  • Solution:

    • Keep the Degree of Labeling (DOL) moderate (2-4 dyes per antibody).[1]

    • Sulfo-Cy7.5 is less prone to aggregation than non-sulfo Cy7.5 due to charge repulsion, but it can still occur at high loading densities.[1]

Issue: Low Conjugation Efficiency
  • Cause 1: Hydrolyzed Stock.[1]

    • Check: Did you dissolve the dye in water or old DMSO?

  • Cause 2: Competing Amines.

    • Check: Is the protein in Tris or Glycine buffer? Dialyze into PBS.[1][3]

  • Cause 3: pH Mismatch.[1]

    • Check: pH < 7.5 slows the reaction significantly; pH > 9.0 hydrolyzes the ester too fast.[1] Aim for pH 8.3.

References

Sources

Difference between Sulfo-Cyanine7.5 and non-sulfonated Cyanine7.5

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Sulfo-Cyanine7.5 vs. Non-Sulfonated Cyanine7.5

Executive Summary: The Strategic Choice

In the development of near-infrared (NIR) imaging probes and antibody-drug conjugates (ADCs), the choice between Sulfo-Cyanine7.5 and non-sulfonated Cyanine7.5 is not merely a matter of solubility—it is a determinant of biological fate, signal-to-noise ratio (SNR), and conjugation efficiency.

  • Sulfo-Cyanine7.5 is the gold standard for in vivo imaging and protein labeling . Its negatively charged sulfonate groups prevent aggregation in aqueous buffers, minimize non-specific binding to cell membranes, and facilitate renal clearance of unbound dye.

  • Non-Sulfonated Cyanine7.5 is primarily reserved for organic-phase synthesis (e.g., solid-phase peptide synthesis) or specific cellular uptake assays where lipophilicity is required to penetrate lipid bilayers.

This guide details the physicochemical mechanisms driving these differences and provides validated protocols for their application.

Chemical Architecture & Mechanism

Both dyes share the same chromophore core: a polymethine bridge (heptamethine) flanked by benzoindolenine rings. The ".5" suffix denotes the benzo-fusion (addition of a benzene ring to the indole core), which extends the conjugation system and red-shifts the fluorescence emission by approximately 20–30 nm compared to Cyanine7.

Structural Divergence
FeatureSulfo-Cyanine7.5 Cyanine7.5 (Non-Sulfonated)
Core Structure Benzo-fused HeptamethineBenzo-fused Heptamethine
Substituents Sulfonate groups (-SO₃⁻) on aromatic ringsHydrogen atoms on aromatic rings
Net Charge Negative (typically -2 to -4 depending on linker)Positive (+1 delocalized) or Neutral
Hydrophilicity High (Water Soluble)Low (Lipophilic/Hydrophobic)
Solubility >10 mg/mL in water/PBSInsoluble in water; requires DMSO/DMF
Aggregation Minimal (Electrostatic repulsion)High (H-aggregation in water)
Visualizing the Chemical Logic

ChemicalLogic Core Cyanine Core (Indolenine) Hepta Heptamethine Bridge (Cy7 Class) Core->Hepta Benzo Benzo-Fusion (.5 Suffix -> Red Shift) Hepta->Benzo Branch Substituent Modification Benzo->Branch Sulfo Add Sulfonates (-SO3-) Sulfo-Cyanine7.5 Branch->Sulfo Sulfonation NonSulfo No Modification Cyanine7.5 Branch->NonSulfo Standard ResultS Properties: - Hydrophilic - Dispersed in Water - Low Non-Specific Binding Sulfo->ResultS ResultN Properties: - Lipophilic - Aggregates in Water - Membrane Permeable NonSulfo->ResultN

Figure 1: Structural evolution determining the physicochemical properties of Cy7.5 variants.

Photophysical Properties

While the excitation and emission maxima are nearly identical, the quantum yield (Φ) in biological environments differs drastically due to aggregation.

  • The Aggregation Trap: Non-sulfonated cyanines form non-fluorescent H-aggregates (stacked dimers) in aqueous solutions. This causes "self-quenching," where the dye absorbs light but dissipates energy as heat rather than fluorescence.

  • The Sulfonate Shield: The negative charges on Sulfo-Cy7.5 repel each other, keeping the dye molecules monomeric and highly fluorescent in PBS or serum.

PropertyValue (Approx.)Note
Excitation Max 788 nmDeep NIR-I / Border of NIR-II
Emission Max 808 nmExcellent tissue penetration
Extinction Coeff. ~220,000 - 250,000 M⁻¹cm⁻¹High absorptivity
Stokes Shift ~20 nmNarrow, requires good filtration

Experimental Protocols: Bioconjugation

The choice of dye dictates the labeling workflow. Using non-sulfonated dye on a sensitive protein without proper organic co-solvents will result in precipitation and failed conjugation.

Protocol A: Labeling Antibodies with Sulfo-Cyanine7.5 NHS Ester

Best for: Monoclonal antibodies (mAbs), sensitive enzymes, in vivo probes.

  • Buffer Exchange: Dialyze the antibody into PBS (pH 7.4) or 0.1 M Sodium Bicarbonate (pH 8.3) . Crucial: Remove all primary amines (Tris, Glycine).

  • Dye Preparation: Dissolve Sulfo-Cy7.5 NHS ester in water or anhydrous DMSO immediately before use.

  • Reaction: Add dye to protein at a 10-20 molar excess .

    • Why? Hydrolysis of the NHS ester competes with the conjugation reaction.

  • Incubation: Incubate for 1 hour at Room Temperature (RT) or overnight at 4°C, protected from light.

  • Purification: Use a Spin Desalting Column (7K MWCO) or dialysis against PBS.

    • Validation: Sulfo-Cy7.5 is water-soluble and will wash away easily.

Protocol B: Labeling Peptides with Non-Sulfonated Cyanine7.5

Best for: Solid-phase peptide synthesis (SPPS), hydrophobic drug labeling.

  • Solvent System: Dissolve the peptide and the dye in anhydrous DMF or DMSO .

  • Base: Add an organic base like DIPEA (Diisopropylethylamine) to deprotonate the peptide N-terminus.

  • Reaction: Mix dye (NHS ester or free acid with HATU activation) with peptide.

  • Precipitation: Precipitate the labeled peptide using cold diethyl ether .

    • Why? Non-sulfonated Cy7.5 is soluble in organics but insoluble in ether, allowing co-precipitation.

  • Purification: Reverse-phase HPLC (C18 column) using an Acetonitrile/Water gradient.

Workflow Visualization

ConjugationWorkflow Start Start: Biomolecule Type Split Solubility? Start->Split Protein Protein/Antibody (Aqueous Only) Split->Protein Hydrophilic Peptide Peptide/Small Mol (Organic Tolerant) Split->Peptide Hydrophobic SulfoDye Use Sulfo-Cy7.5 (Water Soluble) Protein->SulfoDye MixAq Mix in PBS/Bicarbonate No DMSO needed SulfoDye->MixAq PurifyAq Purify: Dialysis or Desalting Column MixAq->PurifyAq NonSulfoDye Use Cyanine7.5 (Lipophilic) Peptide->NonSulfoDye MixOrg Mix in DMF/DMSO (+ Organic Base) NonSulfoDye->MixOrg PurifyOrg Purify: HPLC (Reverse Phase) MixOrg->PurifyOrg

Figure 2: Decision tree for conjugation workflows based on biomolecule solubility.

In Vivo Applications & Biodistribution

The biological fate of the probe is heavily influenced by the presence of sulfonate groups.

Sulfo-Cyanine7.5 (The "Stealth" Choice)
  • Biodistribution: Low non-specific binding to serum albumin.

  • Clearance: Small conjugates (<60 kDa) tend to clear via the renal pathway (kidneys) due to high water solubility.

  • Imaging: Provides higher contrast (SNR) because unbound dye clears rapidly and does not stick to the skin or fatty tissues.[1]

Non-Sulfonated Cyanine7.5 (The "Sticky" Choice)
  • Biodistribution: High affinity for serum albumin and lipid membranes.

  • Clearance: Predominantly hepatobiliary (Liver -> Bile -> Feces) . The lipophilic nature causes the dye to be metabolized by the liver.

  • Imaging: High background in the liver and GI tract. Useful only if the target is in the liver or if the dye is encapsulated in a nanoparticle.

Troubleshooting Guide

IssueProbable CauseSolution
Precipitation during labeling Using Non-Sulfo dye in aqueous buffer.[2]Switch to Sulfo-Cy7.5 or add 20% DMSO (if protein tolerates it).
Low Fluorescence Signal Dye aggregation (H-dimers).Ensure Sulfo-Cy7.5 is used; check Degree of Labeling (DOL) – over-labeling causes quenching.
High Liver Background Lipophilic dye uptake.Switch to Sulfo-Cy7.5 to promote renal clearance.
Dye stuck in dialysis bag Non-Sulfo dye binding to cellulose.Use Sulfo-Cy7.5 (repels membrane) or use Gel Filtration instead.

References

  • Mujumdar, R. B., et al. (1993). Cyanine dye labeling reagents: Sulfoindocyanine succinimidyl esters. Bioconjugate Chemistry, 4(2), 105-111. [Link]

  • Li, H., et al. (2020). Deciphering the Structure–Property Relations in Substituted Heptamethine Cyanines. The Journal of Organic Chemistry, 85(16), 10728–10741. [Link]

Sources

A Senior Application Scientist's Guide to Sulfo-Cyanine7.5 in Biomedical Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The advent of near-infrared (NIR) fluorescence imaging has revolutionized our ability to visualize biological processes in vivo. Operating within the NIR window (700-900 nm), where biological tissue is most transparent, allows for deep tissue penetration and minimal background autofluorescence. Among the arsenal of NIR fluorophores, Sulfo-Cyanine7.5 (Sulfo-Cy7.5) has emerged as a superior tool for researchers, scientists, and drug development professionals. This guide provides an in-depth technical overview of Sulfo-Cy7.5, grounded in scientific principles and field-proven insights. We will explore its fundamental properties, robust bioconjugation strategies, and pivotal applications in preclinical and translational research, including in vivo imaging, fluorescence-guided surgery, and targeted theranostics.

The Sulfo-Cyanine7.5 Advantage: Properties and Rationale

Sulfo-Cyanine7.5 is a water-soluble, hydrophilic heptamethine cyanine dye engineered for high performance in the NIR spectrum. Its design offers significant advantages over the clinically established, yet often problematic, Indocyanine Green (ICG).

Core Physicochemical Properties: The fundamental characteristics of Sulfo-Cy7.5 make it an exceptional choice for in vivo applications.[1][2] Its absorption and emission spectra are similar to ICG, allowing it to be used with existing imaging systems. However, a key structural modification—a rigidized trimethylene bridge in its polymethine chain—significantly enhances its fluorescence quantum yield.[3] This translates directly to brighter signals and improved detection sensitivity. Furthermore, the incorporation of sulfonate groups ensures high water solubility, preventing the aggregation issues that can plague less soluble dyes in physiological buffers and improving performance in aqueous environments.[4]

PropertyValueRationale for Importance
Excitation Maximum (λex)~778-788 nm[5][6]Falls squarely within the NIR-I window, minimizing tissue autofluorescence.
Emission Maximum (λem)~797-808 nm[4][5]Long-wavelength emission maximizes tissue penetration for deep imaging.
Molar Extinction Coefficient (ε)~222,000 M⁻¹cm⁻¹[6]High value indicates strong light absorption, contributing to a bright signal.
Fluorescence Quantum Yield (Φ)~0.21[6]Significantly higher than ICG, resulting in brighter fluorescence output per molecule.
Correction Factor (CF₂₈₀)0.09[6]Necessary for accurate protein concentration determination after conjugation.

The most critical feature for targeted applications is the dye's inherent linker arm, which allows for stable covalent attachment to biomolecules like antibodies, peptides, and nucleic acids.[2] This contrasts with ICG, which lacks a functional group for stable conjugation and relies on non-covalent interactions, leading to instability and unpredictable biodistribution.

Bioconjugation: Creating High-Fidelity Molecular Probes

The ability to covalently link Sulfo-Cy7.5 to a targeting moiety is the foundation of its utility. The most common and robust method involves the use of a Sulfo-Cyanine7.5 N-hydroxysuccinimidyl (NHS) ester, which reacts efficiently with primary amines on proteins (e.g., the ε-amino group of lysine residues) to form a stable amide bond.[7][8]

The Causality Behind a Self-Validating Protocol

A successful conjugation is not merely a matter of mixing reagents. It is a controlled process where each step is designed to maximize efficiency and yield a well-characterized, reliable probe. The following protocol is designed as a self-validating system, culminating in the calculation of the Degree of Labeling (DOL), a critical quality control metric.[9]

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Conjugation Reaction cluster_purification Phase 3: Purification cluster_validation Phase 4: Validation (QC) p1 Prepare Antibody (2-10 mg/mL in amine-free buffer) p2 Adjust pH to 8.3-8.5 (with 1M Sodium Bicarbonate) p1->p2 Rationale: Amine deprotonation r1 Calculate & Add Dye (Target Molar Ratio: 8:1 to 15:1) p2->r1 Rationale: Optimal reactivity p3 Prepare Dye Stock (Sulfo-Cy7.5 NHS ester in anhydrous DMSO) p3->r1 r2 Incubate for 1 hour (Room Temp, protected from light) r1->r2 Rationale: Covalent bond formation u2 Apply Reaction Mixture r2->u2 u1 Prepare Gel Filtration Column (e.g., Sephadex G-25) u1->u2 u3 Elute Conjugate (Collect faster-moving colored band) u2->u3 Rationale: Separate conjugate from free dye v1 Measure Absorbance (A₂₈₀ and A₇₇₈) u3->v1 v2 Calculate Degree of Labeling (DOL) v1->v2 Rationale: Quantify labeling efficiency v3 Store Conjugate (4°C, with stabilizer) v2->v3 Outcome: Characterized Probe

Caption: Workflow for Sulfo-Cy7.5 NHS Ester Antibody Conjugation.

Detailed Step-by-Step Protocol: Antibody Labeling

This protocol is optimized for labeling 1 mg of a typical IgG antibody (MW ~150 kDa).

1. Antibody & Buffer Preparation:

  • Action: Prepare the antibody solution at a concentration of 2-10 mg/mL. The antibody must be in an amine-free buffer, such as Phosphate-Buffered Saline (PBS). Buffers containing Tris or glycine are incompatible as they will compete for reaction with the NHS ester.[5]

  • Causality: A higher protein concentration drives the reaction equilibrium towards the product. Amine-free buffers are critical to prevent non-productive side reactions that consume the dye.

  • Action: Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to adjust the pH to 8.3-8.5.[4]

  • Causality: This pH is a crucial compromise. It is high enough to deprotonate the primary amines on lysine residues, making them nucleophilic and reactive, but not so high as to cause rapid hydrolysis of the NHS ester, which would reduce labeling efficiency.[4]

2. Dye Preparation:

  • Action: Immediately before use, prepare a 10 mM stock solution of Sulfo-Cy7.5 NHS ester by dissolving it in anhydrous dimethyl sulfoxide (DMSO).[7]

  • Causality: NHS esters are moisture-sensitive. Using anhydrous DMSO and preparing the solution fresh minimizes hydrolysis of the reactive ester, ensuring maximum potency.

3. Labeling Reaction:

  • Action: Calculate the volume of dye stock needed. For a 10:1 dye-to-antibody molar ratio with 1 mg of IgG:

    • Moles of IgG = (0.001 g) / (150,000 g/mol ) = 6.67 nmol

    • Moles of Dye needed = 10 * 6.67 nmol = 66.7 nmol

    • Volume of 10 mM Dye Stock = (66.7 nmol) / (10 µmol/mL) = 6.67 µL

  • Action: While gently vortexing the antibody solution, add the calculated volume of dye stock. Incubate for 1 hour at room temperature, protected from light.[5][7]

  • Causality: A molar excess of dye ensures the reaction proceeds efficiently.[10] Gentle mixing prevents denaturation of the antibody, while protection from light prevents photobleaching of the dye.

4. Purification:

  • Action: Purify the conjugate from unreacted free dye using a gel filtration spin column (e.g., Sephadex G-25).[6][11] Equilibrate the column with PBS. Apply the reaction mixture and centrifuge according to the manufacturer's protocol. The larger antibody-dye conjugate will elute first, while the smaller, unconjugated dye molecules are retained.

  • Causality: This is the most critical step for accurate characterization and in vivo application. Unreacted dye would lead to an artificially high DOL calculation and would circulate non-specifically in vivo, creating significant background signal and confounding results.[9]

5. Quality Control: Calculating the Degree of Labeling (DOL)

  • Action: Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of Sulfo-Cy7.5, ~778 nm (Aₘₐₓ).[7]

  • Action: Calculate the DOL using the following formula:[6][12] Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ * CF₂₈₀)] / ε_protein DOL = Aₘₐₓ / (ε_dye * Protein Concentration (M))

    • ε_protein: Molar extinction coefficient of the antibody (~210,000 M⁻¹cm⁻¹ for IgG).[6]

    • ε_dye: Molar extinction coefficient of Sulfo-Cy7.5 (~222,000 M⁻¹cm⁻¹).[6]

    • CF₂₈₀: Correction factor for the dye's absorbance at 280 nm (0.09 for Sulfo-Cy7.5).[6]

  • Causality & Trustworthiness: This calculation provides a quantitative measure of the average number of dye molecules per antibody. An optimal DOL is typically 2-4.[6] Too low, and the signal will be weak; too high (>6), and fluorescence quenching can occur, paradoxically reducing the signal.[9] This step validates the success of the conjugation and ensures batch-to-batch reproducibility.

Core Applications in Biomedical Research

The true power of Sulfo-Cy7.5 is realized when these well-characterized conjugates are applied to answer complex biological questions.

High-Resolution In Vivo Imaging

The primary application of Sulfo-Cy7.5 is non-invasive in vivo imaging. The "first near-infrared window" (NIR-I) of biological tissue, from approximately 700 nm to 900 nm, is a spectral region where the absorption from endogenous molecules like hemoglobin and water is at a minimum. Light in this window can penetrate several centimeters into tissue, enabling the visualization of deep-seated structures and processes.[13][14]

G cluster_source cluster_tissue Biological Tissue cluster_target cluster_detector Source NIR Laser (e.g., 780 nm) Tissue Low Absorption by: Hemoglobin, Water Low Scattering Source->Tissue Deep Penetration Target Sulfo-Cy7.5 Conjugate at Tumor Site Tissue->Target Excitation Detector NIR Camera (High Signal-to-Background) Target->Detector Emission (~808 nm) Minimal signal loss

Caption: The Near-Infrared (NIR) Imaging Window Advantage.

A Sulfo-Cy7.5-labeled antibody targeting a tumor-specific antigen, once injected intravenously, will circulate and accumulate at the tumor site. Imaging at various time points post-injection allows for the dynamic tracking of the probe's biodistribution and tumor targeting efficiency.[15][16] The superior brightness of Sulfo-Cy7.5 allows for lower injected doses and shorter camera exposure times compared to ICG-based probes, improving both safety and temporal resolution.

Fluorescence-Guided Surgery (FGS)

A major challenge in cancer surgery is ensuring the complete removal of all malignant tissue while sparing healthy structures. Fluorescence-guided surgery (FGS) provides the surgeon with real-time visual information to better delineate tumor margins.[17][18] By administering a Sulfo-Cy7.5 conjugate that targets tumor cells, surgeons can use a specialized NIR camera system in the operating room to "see" the tumor glow, distinguishing it from surrounding healthy tissue that does not fluoresce.[19]

The stable covalent bond of Sulfo-Cy7.5 conjugates is paramount for this application. Unlike ICG, which can dissociate from its carrier and lead to non-specific signals, a Sulfo-Cy7.5 probe provides a reliable and tumor-specific signal, potentially leading to more complete resections and improved patient outcomes.[17][20]

Theranostics: Combining Imaging and Therapy

The strong NIR absorbance of Sulfo-Cy7.5 makes it not only a fluorescent reporter but also a potent photothermal agent. This dual functionality is the basis of its use in theranostics—the integration of diagnostics and therapy.

In photothermal therapy (PTT), Sulfo-Cy7.5 conjugates that have accumulated in a tumor are irradiated with a high-power NIR laser. The dye absorbs the light energy and converts it into heat through non-radiative decay, raising the local temperature to a level sufficient to induce cancer cell death (hyperthermia).[21][22][23]

G Probe Sulfo-Cy7.5 Antibody Conjugate TumorCell Tumor Cell (with target antigen) Probe->TumorCell 1. Targeted Binding Heat Localized Hyperthermia (>42°C) Probe->Heat 3. Photothermal Conversion Laser NIR Laser (High Power) Laser->Probe 2. Irradiation Apoptosis Cell Death (Apoptosis/Necrosis) Heat->Apoptosis 4. Therapeutic Effect

Caption: Mechanism of Sulfo-Cy7.5 in Targeted Photothermal Therapy.

This approach allows for highly selective tumor ablation with minimal damage to surrounding healthy tissues. The ability to first image the tumor to confirm probe accumulation and then use the same agent to deliver therapy represents a powerful paradigm in personalized medicine.

Conclusion

Sulfo-Cyanine7.5 is more than just a fluorescent dye; it is a versatile platform for creating highly specific and sensitive molecular probes. Its superior photophysical properties, excellent water solubility, and capacity for stable bioconjugation provide a robust foundation for advanced biomedical research. From non-invasively tracking cellular processes deep within living subjects to guiding the surgeon's hand and delivering targeted therapies, the applications of Sulfo-Cy7.5 are empowering researchers to push the boundaries of what is possible in medicine and drug development. This guide has outlined the core principles and methodologies that underpin its use, providing a trusted framework for its successful implementation in the laboratory and beyond.

References

  • Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]

  • Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling. PMC. Retrieved from [Link]

  • Interchim. (n.d.). Sulfo-CYanine Antibody Labeling Kit. Retrieved from [Link]

  • Evaluation of Indocyanine Green Derivatives with Sulfonic Acid and Carboxylic Acid Groups at the Benzoindolenine Moiety for Antibody-Based Tumor Imaging. ResearchGate. Retrieved from [Link]

  • Cyanine-based nanoparticles for near-infrared triggered photothermal therapy against S. aureus. New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

  • Near-infrared Molecular Probes for In Vivo Imaging. PMC - NIH. Retrieved from [Link]

  • Fluorescence-guided surgery: comprehensive review. PMC - NIH. Retrieved from [Link]

  • Pharmacokinetics and biodistribution. (A) The pharmacokinetic behaviors of Cy7 Sol, PSSF-Cy7 NAs and PSSF/BL-193-Cy7 NAs. ResearchGate. Retrieved from [Link]

  • Noninvasive In Vivo Imaging in the Second Near-Infrared Window by Inorganic Nanoparticle-Based Fluorescent Probes. Analytical Chemistry - ACS Publications. Retrieved from [Link]

  • Overview of clinical applications of fluorescence-guided surgery in... ResearchGate. Retrieved from [Link]

  • Comparative study of indocyanine green combined with blue dye with methylene blue only and carbon nanoparticles only for sentinel lymph node biopsy in breast cancer. PMC - NIH. Retrieved from [Link]

  • Pathological Mechanism of Photodynamic Therapy and Photothermal Therapy Based on Nanoparticles. PMC. Retrieved from [Link]

  • Protocol to generate, purify, and analyze antibody-oligonucleotide conjugates from off-the-shelf antibodies. PMC - NIH. Retrieved from [Link]

  • Perfecting and extending the near-infrared imaging window. ResearchGate. Retrieved from [Link]

  • Indocyanine Blue (ICB) as a Functional Alternative to Indocyanine Green (ICG) for Enhanced 700 nm NIR Imaging. MDPI. Retrieved from [Link]

  • Advancements in Nanomaterials for Photothermal Therapy: Innovations, Applications and Future Directions. ResearchGate. Retrieved from [Link]

  • Image Guided Biodistribution and Pharmacokinetic Studies of Theranostics. PMC. Retrieved from [Link]

  • G-Biosciences. (2015, November 10). How To Determine Degree of Protein Labeling. Retrieved from [Link]

  • Fluorescence‐guided surgery and intervention — An AAPM emerging technology blue paper. PMC - PubMed Central. Retrieved from [Link]

  • Comparison of indocyanine green fluorescence and methylene blue dye in the detection of sentinel lymph nodes in breast cancer. Gland Surgery. Retrieved from [Link]

  • Functional nanomaterials for enhanced tumor photothermal therapy - the mechanisms and applications. Frontiers. Retrieved from [Link]

  • Editorial: State-Of-The-Art Fluorescence Image-Guided Surgery: Current and Future Developments. Frontiers. Retrieved from [Link]

  • FluoroFinder. (2025, June 11). Antibody Conjugation Techniques. Retrieved from [Link]

  • Emergence of Two Near-Infrared Windows for In-Vivo and Intraoperative SERS. PMC. Retrieved from [Link]

  • BioActs. (2024, August 7). Maleimide Conjugation Protocol for Thiol Dyes. Retrieved from [Link]

  • In Vivo High-Contrast Biomedical Imaging in the Second Near-Infrared Window Using Ultrabright Rare-Earth Nanoparticles. Nano Letters - ACS Publications. Retrieved from [Link]

  • Abberior Instruments. (n.d.). Degree of labeling (DOL) step by step. Retrieved from [Link]

  • Indocyanine Green in Surgery | Basics of Fluorescence-Guided Surgery. YouTube. Retrieved from [Link]

  • Quantitative pharmacokinetic and biodistribution studies for fluorescent imaging agents. Retrieved from [Link]

  • Advances in photothermal therapy and its synergistic diagnostic and th. IJN. Retrieved from [Link]

  • Indocyanine Blue (ICB) as a Functional Alternative to Indocyanine Green (ICG) for Enhanced 700 nm NIR Imaging. PubMed. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols: Conjugating Sulfo-Cyanine7.5 NHS Ester to Antibodies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Illuminating Biological Pathways with Near-Infrared Precision

In the landscape of modern biological research and therapeutic development, the ability to visualize and track specific molecules in complex in vivo environments is paramount. Near-infrared (NIR) fluorescent probes have emerged as indispensable tools for this purpose, offering deep tissue penetration and minimal background autofluorescence. Among these, Sulfo-Cyanine7.5 (Sulfo-Cy7.5) stands out for its exceptional brightness, photostability, and hydrophilicity.[1] This detailed guide provides a comprehensive protocol for the covalent conjugation of Sulfo-Cyanine7.5 N-hydroxysuccinimidyl (NHS) ester to antibodies, creating powerful tools for applications ranging from in vivo imaging to flow cytometry and immunoassays.[]

The protocol is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a deeper understanding of the underlying chemical principles and critical parameters that ensure a successful and reproducible conjugation.

The Chemistry of Conjugation: NHS Ester and Primary Amines

The conjugation of Sulfo-Cy7.5 NHS ester to an antibody relies on a well-established and robust chemical reaction between the NHS ester and primary amines on the antibody.[3] Antibodies, being proteins, possess multiple primary amines, primarily the ε-amino groups of lysine residues and the N-terminal α-amino group of each polypeptide chain.[4]

Under neutral to slightly alkaline conditions (pH 7.2-9.0), the amine nucleophilically attacks the carbonyl carbon of the NHS ester.[3][5] This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[6] The efficiency of this reaction is pH-dependent; at lower pH, the amine groups are protonated and less nucleophilic, while at higher pH (above 9.0), the hydrolysis of the NHS ester becomes a significant competing reaction, reducing conjugation efficiency.[3]

G cluster_reaction NHS Ester-Amine Coupling Reaction Antibody Antibody with Primary Amines (e.g., Lysine Residues) ConjugatedAntibody Fluorescently Labeled Antibody (Stable Amide Bond) Antibody->ConjugatedAntibody pH 7.2 - 9.0 SulfoCy75 Sulfo-Cyanine7.5 NHS Ester SulfoCy75->ConjugatedAntibody NHS N-hydroxysuccinimide (Byproduct)

Critical Parameters for Successful Conjugation

Achieving the desired degree of labeling (DOL) — the number of dye molecules per antibody — without compromising the antibody's immunoreactivity is the central goal of this protocol. Several factors must be carefully controlled:

  • Antibody Purity and Buffer Composition: The antibody solution must be free of amine-containing buffers (e.g., Tris, glycine) and stabilizing proteins like bovine serum albumin (BSA), as these will compete with the antibody for reaction with the NHS ester.[4][7] Dialysis or the use of spin columns is essential for buffer exchange into an amine-free buffer such as phosphate-buffered saline (PBS) at a pH of 7.2-7.4 or a carbonate-bicarbonate buffer at a pH of 8.5-9.0.[7][8]

  • Molar Ratio of Dye to Antibody: The molar excess of Sulfo-Cy7.5 NHS ester relative to the antibody is a key determinant of the final DOL. A higher molar ratio will generally result in a higher DOL. However, excessive labeling can lead to fluorescence quenching and potential loss of antibody function.[9][10] A typical starting point is a 10- to 20-fold molar excess of the dye.[4]

  • Reaction Time and Temperature: The conjugation reaction is typically carried out for 1-2 hours at room temperature or on ice.[4][7] Longer incubation times or higher temperatures can increase the DOL but also risk antibody denaturation.

  • Dye Stability and Handling: Sulfo-Cy7.5 NHS ester is moisture-sensitive and should be stored at -20°C with a desiccant.[4][11] The dye should be allowed to warm to room temperature before opening to prevent condensation.[7] It is recommended to dissolve the dye in an anhydrous solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use, as the NHS ester hydrolyzes in aqueous solutions.[4][12]

Detailed Protocol for Antibody Conjugation

This protocol is optimized for conjugating approximately 100 µg of an IgG antibody. Adjustments may be necessary for different antibody isotypes or quantities.

Materials and Reagents
  • Antibody (1-2 mg/mL in an amine-free buffer)

  • Sulfo-Cyanine7.5 NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Carbonate-Bicarbonate Buffer (100 mM, pH 8.5) (Optional, for higher pH reaction)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)[7]

  • Spin Desalting Columns or Dialysis Cassettes (10K MWCO)[7]

  • Spectrophotometer

Experimental Workflow

G A 1. Antibody Preparation (Buffer Exchange) B 2. Dye Reconstitution A->B C 3. Conjugation Reaction B->C D 4. Quenching (Optional) C->D E 5. Purification D->E F 6. Characterization (DOL) E->F

Step 1: Antibody Preparation
  • Buffer Exchange: If the antibody is in a buffer containing amines or stabilizing proteins, perform a buffer exchange into PBS (pH 7.4) or Carbonate-Bicarbonate Buffer (pH 8.5). This can be done using a spin desalting column or dialysis.

  • Concentration Adjustment: Adjust the antibody concentration to 1-2 mg/mL in the chosen reaction buffer.[7]

  • Quantification: Measure the accurate concentration of the antibody solution using a spectrophotometer at an absorbance of 280 nm (A280). An extinction coefficient of 210,000 M⁻¹cm⁻¹ is typically used for IgG.[13]

Step 2: Reconstitution of Sulfo-Cyanine7.5 NHS Ester
  • Equilibration: Allow the vial of Sulfo-Cy7.5 NHS ester to warm to room temperature before opening.[12]

  • Dissolution: Immediately before use, dissolve the required amount of the dye in anhydrous DMSO to a stock concentration of 10 mg/mL.[7] Vortex briefly to ensure complete dissolution.

Step 3: Conjugation Reaction
  • Molar Ratio Calculation: Determine the volume of the Sulfo-Cy7.5 stock solution needed to achieve the desired molar excess. For a starting point, a 15-fold molar excess is recommended.[7]

  • Reaction Initiation: Add the calculated volume of the dye solution to the antibody solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[12] For more sensitive antibodies, the incubation can be performed for 2 hours on ice.[7]

Step 4: Quenching the Reaction (Optional)

To stop the reaction, a quenching buffer containing primary amines can be added. Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50-100 mM and incubate for 15-30 minutes.[7]

Step 5: Purification of the Conjugated Antibody

It is crucial to remove any unreacted dye from the conjugated antibody.[14]

  • Spin Column Purification: Use a spin desalting column equilibrated with PBS. Apply the reaction mixture to the column and centrifuge according to the manufacturer's instructions to collect the purified conjugate.[15][16]

  • Dialysis: Alternatively, dialyze the reaction mixture against PBS at 4°C with several buffer changes over 24-48 hours.[8]

Step 6: Characterization of the Conjugate

The final step is to determine the Degree of Labeling (DOL).[17]

  • Spectrophotometric Measurement: Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum of Sulfo-Cy7.5 (~778 nm).[11]

  • DOL Calculation: Use the following formula to calculate the DOL:[13]

    • Molar concentration of the dye: [Dye] = A_dye / (ε_dye * path length)

    • Molar concentration of the antibody: [Ab] = (A280 - (A_dye * CF280)) / (ε_ab * path length)

      • Where A_dye is the absorbance at the dye's maximum wavelength, ε_dye is the molar extinction coefficient of the dye (222,000 M⁻¹cm⁻¹ for Sulfo-Cy7.5), A280 is the absorbance at 280 nm, CF280 is a correction factor for the dye's absorbance at 280 nm (typically around 0.05 for cyanine dyes), and ε_ab is the molar extinction coefficient of the antibody.[11]

    • DOL = [Dye] / [Ab]

    An optimal DOL for most applications is between 2 and 10.[10]

Summary of Key Parameters

ParameterRecommended RangeRationale
Reaction pH 7.2 - 9.0Optimizes the reactivity of primary amines while minimizing NHS ester hydrolysis.[3][5]
Dye:Antibody Molar Ratio 10:1 to 20:1Provides a good starting point for achieving an optimal DOL.[4]
Reaction Time 1-2 hoursSufficient for efficient conjugation without significant antibody degradation.[4][7]
Reaction Temperature Room Temperature or 4°CRoom temperature is faster, while 4°C may be better for sensitive antibodies.[7]
Antibody Concentration 1-2 mg/mLA common concentration range for efficient conjugation.[7]
Solvent for Dye Anhydrous DMSO or DMFPrevents hydrolysis of the moisture-sensitive NHS ester.[4]

Troubleshooting

IssuePossible CauseSuggested Solution
Low DOL - Inactive NHS ester due to hydrolysis. - Competing amines in the buffer. - Insufficient molar excess of dye.- Use fresh, anhydrous DMSO to dissolve the dye. - Ensure the antibody is in an amine-free buffer. - Increase the molar ratio of dye to antibody.
High DOL / Antibody Precipitation - Excessive molar ratio of dye. - Reaction time too long or temperature too high.- Reduce the molar ratio of dye to antibody. - Shorten the reaction time or perform the reaction on ice.
Loss of Antibody Activity - Over-labeling of the antibody. - Denaturation during the reaction.- Optimize the DOL by testing different molar ratios. - Perform the conjugation at a lower temperature (4°C).

Conclusion

The conjugation of Sulfo-Cyanine7.5 NHS ester to antibodies is a powerful technique for creating highly sensitive and specific probes for a wide range of biological applications. By carefully controlling the key reaction parameters outlined in this guide, researchers can consistently produce high-quality fluorescently labeled antibodies. This protocol, grounded in the principles of NHS ester chemistry and optimized for practical laboratory use, provides a solid foundation for both novice and experienced scientists to successfully label their antibodies and advance their research.

References

  • AxisPharm. (n.d.). sulfo-Cyanine7.5. Retrieved from [Link]

  • Fürth lab. (n.d.). This protocol outlines antibody conjugation by NHS-esters. Retrieved from [Link]

  • Interchim. (n.d.). Sulfo-CYanine Antibody Labeling Kit. Retrieved from [Link]

  • FluoroFinder. (2025, June 11). Antibody Conjugation Techniques. Retrieved from [Link]

  • Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]

  • Smith, A. M., et al. (2010). Fluorescent labeled antibodies - balancing functionality and degree of labeling. Bioconjugate Chemistry, 21(10), 1887-1893. Retrieved from [Link]

  • ResearchGate. (2024, April 9). Could anyone suggest the protocol for Conjugating antibodies to both DyLight-NHS ester and carboxylated fluorescent Polystyrene beads?. Retrieved from [Link]

  • Cold Spring Harbor Protocols. (n.d.). Conjugation of Fluorochromes to Monoclonal Antibodies. Retrieved from [Link]

  • Joensuu, M., et al. (2018). ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting. Scientific Reports, 8(1), 16033. Retrieved from [Link]

Sources

Application Note: In Vivo Imaging with Sulfo-Cyanine7.5 Labeled Biomolecules

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of Sulfo-Cyanine7.5 (Sulfo-Cy7.5) in preclinical in vivo imaging. Unlike conventional visible spectrum fluorophores (FITC, TRITC) or hydrophobic NIR dyes (standard Cy7), Sulfo-Cy7.5 offers a unique combination of aqueous solubility , photostability , and deep tissue penetration (NIR-I/II window transition).

This document provides a validated workflow for bioconjugation, quality control (DOL calculation), and image acquisition, designed to minimize experimental artifacts such as dye aggregation and non-specific background fluorescence.

Technical Rationale: Why Sulfo-Cyanine7.5?

The Physics of Deep Tissue Imaging

Biological tissue is highly scattering and absorbing in the visible range (<650 nm). The "optical window" for in vivo imaging lies between 650 nm and 900 nm, where hemoglobin and water absorption are minimized.

  • Sulfo-Cy7.5 (Ex: 788 nm / Em: 808 nm) sits at the upper edge of the NIR-I window, overlapping significantly with the Indocyanine Green (ICG) channel.

  • Benefit: This redshift compared to Cy7 (Em ~773 nm) further reduces autofluorescence from fur and skin, enhancing Signal-to-Noise Ratio (SNR).

The Chemistry of Sulfonation

Standard cyanine dyes are hydrophobic, often requiring organic co-solvents (DMSO/DMF) for labeling, which can denature sensitive proteins. They also tend to form H-aggregates in aqueous buffers, quenching fluorescence (self-quenching) and altering biodistribution (increased liver uptake).

  • Sulfo-Cy7.5 Modification: The addition of sulfonate groups (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) confers high hydrophilicity.
    
  • Result: The dye remains soluble in physiological buffers (PBS), prevents protein precipitation, and reduces non-specific binding to cell membranes, ensuring that the biodistribution reflects the biomolecule, not the dye.

Technical Specifications Table
PropertyValueNotes
Excitation Max 788 nmOptimization: Use 760–780 nm excitation filters.
Emission Max 808 nmDetection: 800 nm long-pass or ICG-compatible filters.
Extinction Coeff.[1][2] (

)
222,000

High brightness per molecule.[3]
Correction Factor (

)
0.09Critical for accurate protein concentration correction.
Molecular Weight ~1180 Da (NHS Ester)Varies slightly by counter-ion (K+ vs Na+).
Solubility High (Water/PBS)No DMSO required for conjugation (though often used for stock).

Validated Protocol: Antibody Conjugation (NHS-Ester)

Objective: Label a monoclonal antibody (IgG) with Sulfo-Cy7.5 NHS ester targeting surface lysines.

Materials
  • Antibody: Purified IgG, >1 mg/mL, free of amines (NO Tris, Glycine, BSA, or Azide).

  • Dye: Sulfo-Cyanine7.5 NHS Ester (Store at -20°C, desiccated).[4]

  • Reaction Buffer: 0.1 M Sodium Bicarbonate (

    
    ), pH 8.3–8.5.
    
  • Purification: Zeba™ Spin Desalting Columns (7K MWCO) or Sephadex G-25.

Step-by-Step Workflow

Step 1: Buffer Exchange (Critical) If the antibody is in Tris or contains Azide, perform a buffer exchange into PBS or Bicarbonate buffer using a spin column.

  • Why? Primary amines in Tris/Glycine will compete with the antibody for the dye, killing the reaction efficiency.

Step 2: Dye Preparation Bring the Sulfo-Cy7.5 NHS ester to room temperature before opening the vial to prevent condensation hydrolysis. Dissolve in anhydrous DMSO or water to 10 mg/mL.

  • Note: While water-soluble, DMSO stock is more stable for short-term storage (hours). Use immediately.

Step 3: Reaction Setup Mix the antibody (at 2–5 mg/mL) with the dye.

  • Molar Ratio: Target a 15:1 to 20:1 (Dye:Protein) excess for Sulfo-Cy7.5.

  • Calculation:

    
    
    (Assume 
    
    
    
    Da)

Step 4: Incubation Incubate for 1 hour at Room Temperature (RT) in the dark with gentle rotation.

  • Control: Do not vortex vigorously; avoid foaming.

Step 5: Purification Pass the reaction mixture through a pre-equilibrated desalting column (Sephadex G-25) to remove free dye.

  • Visual Check: You will see two bands. The fast-moving blue/green band is the conjugate; the slow-moving band is free dye. Collect the first band.

Quality Control: Degree of Labeling (DOL)

Directive: Never inject a conjugate without verifying DOL. Low DOL (<1) yields poor signal; High DOL (>5) causes self-quenching and altered pharmacokinetics.

Formula: Measure Absorbance at 280 nm (


) and 788 nm (

).
  • Correct Protein Absorbance:

    
    
    (Where 
    
    
    
    for Sulfo-Cy7.5)
  • Calculate Protein Concentration (M):

    
    
    (For IgG, 
    
    
    
    )
  • Calculate DOL:

    
    
    (Where 
    
    
    
    )

Target Range: 2.0 – 3.5 dyes per antibody.

In Vivo Imaging Workflow[5][6][7]

Experimental Logic Diagram

Caption: Standardized workflow for longitudinal NIR imaging. Pre-scanning is mandatory to subtract tissue background.

Imaging Parameters
  • Modality: Epifluorescence or Fluorescence Molecular Tomography (FMT).

  • Filters: Select "ICG" or "Cy7.5" filter sets.

    • Warning: Do not use "Cy7" filters (Ex ~740/Em ~770) if avoidable; you will lose ~50% of the signal efficiency.

  • Exposure: Auto-exposure is risky. Set a fixed exposure time (e.g., 1-5 sec) based on the 1-hour post-injection time point to prevent saturation in the liver/kidneys.

Data Interpretation[1][2]
  • Biodistribution: Sulfo-Cy7.5 conjugates (IgG) typically show liver accumulation (clearance route) and tumor retention (EPR effect or specific binding).

  • Kidney Signal: High kidney signal early (<1h) usually indicates free dye or unstable conjugation (dye falling off).

  • Tumor-to-Background Ratio (TBR): Calculate as

    
    . A validated probe should yield TBR > 3.0 at peak accumulation.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation during labeling Protein concentration too high or pH too low (isoelectric point).Dilute protein to 2 mg/mL; ensure pH is < 8.5.
Low DOL (< 1.0) Hydrolysis of NHS ester or competing amines.Use fresh dry DMSO; ensure thorough dialysis of antibody to remove Tris/Glycine.
High Liver Background Aggregation of the conjugate.Filter conjugate (0.2

) before injection; check DOL (if >4, re-optimize to lower ratio).
No Tumor Signal "Blind" probe or rapid clearance.Verify antigen expression; confirm antibody affinity after labeling (ELISA/FACS).

References

  • Khadria, A., et al. (2023). Photoacoustic imaging of the dynamics of a dye-labeled IgG4 monoclonal antibody.[5] Journal of Biomedical Optics, 28(11).[5] [Link][5]

Sources

Flow cytometry analysis using Sulfo-Cyanine7.5 conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Dimensional Flow Cytometry & Translational Tracking using Sulfo-Cyanine7.5

Abstract & Core Rationale

Sulfo-Cyanine7.5 (Sulfo-Cy7.[][2][3][4]5) is a water-soluble, near-infrared (NIR) fluorophore (Ex: 788 nm / Em: 808 nm) traditionally utilized for in vivo imaging due to its deep tissue penetration and similarity to Indocyanine Green (ICG).[] However, in the era of Spectral Flow Cytometry , Sulfo-Cy7.5 has emerged as a critical high-parameter reagent.

Unlike standard Cyanine7 (Cy7), Sulfo-Cy7.5 emits further into the NIR spectrum. This unique spectral signature allows it to be unmixed from Cy7, APC-Cy7, and Alexa Fluor 750, effectively adding a new detector channel to high-end instrumentation (e.g., Cytek Aurora, BD FACSymphony). Furthermore, its hydrophilic nature (sulfo- groups) eliminates the need for organic co-solvents during conjugation, preserving the native conformation of sensitive biologicals.

This guide details the end-to-end workflow: from antibody conjugation using NHS-ester chemistry to acquisition strategies on spectral cytometers.

Technical Specifications & Instrument Configuration

Before initiating protocols, verify that your flow cytometer can detect emissions >800 nm. Standard "Cy7" filters (typically 780/60 BP) are suboptimal for Cy7.5.

Spectral Properties
PropertyValueNotes
Excitation Max 788 nmRequires NIR laser (e.g., 808 nm) or strong Red (640 nm) tail excitation.
Emission Max 808 nmPeak emission is outside standard 780/60 filters.
Extinction Coeff. 223,000 M⁻¹cm⁻¹High brightness; comparable to APC.
Quantum Yield ~0.21Significantly higher than ICG; excellent for dim markers.
Solubility High (Aqueous)Dissolves directly in PBS/Water. No DMSO required.
Instrument Configuration Guide
  • Spectral Cytometers (Recommended):

    • Excitation: 640 nm (Red) or 808 nm (Infrared) laser.

    • Detection: The full spectral signature (660 nm – 880 nm) allows mathematical separation from Cy7 and APC-Cy7.

  • Conventional Cytometers:

    • Requirement: Must have an 800 LP (Longpass) or 820/60 BP filter.

    • Warning: Using a standard 780/60 filter will result in >50% signal loss and poor sensitivity.

Protocol 1: Antibody Conjugation (NHS Ester Chemistry)

Objective: Covalently label a primary antibody (IgG) with Sulfo-Cy7.5 NHS ester targeting primary amines (Lysine residues).

Reagents Required
  • Antibody: Purified IgG, carrier-free (No BSA, Azide, or Glycine). Concentration >1 mg/mL.[5]

  • Fluorophore: Sulfo-Cyanine7.5 NHS ester (Store at -20°C, desiccated).

  • Reaction Buffer: 100 mM Sodium Bicarbonate (NaHCO₃), pH 8.3–8.5.

  • Purification: Zeba™ Spin Desalting Columns (7K MWCO) or dialysis cassette.

Step-by-Step Methodology
  • Buffer Exchange (Critical Pre-Step):

    • If the antibody is in Tris or contains BSA/Azide, perform a buffer exchange into PBS or NaHCO₃ using a spin column. Tris contains amines that compete for the dye.

    • Validation: Measure protein concentration (A280) after exchange to ensure recovery.

  • Dye Preparation:

    • Bring Sulfo-Cy7.5 NHS ester to room temperature before opening to prevent condensation hydrolysis.

    • Dissolve 1 mg of dye in 100 µL of anhydrous water or PBS (Concentration: 10 mg/mL). Note: Unlike standard Cy7, DMSO is not needed.

  • Conjugation Reaction:

    • Add 1/10th volume of 1M NaHCO₃ (pH 8.5) to the antibody solution to adjust pH.

    • Molar Ratio Calculation: Target a Dye-to-Protein (D/P) ratio of 15:1 for optimal flow cytometry brightness without quenching.

      • Formula:

        
        
        
    • Add the calculated volume of dye to the antibody. Vortex gently.

    • Incubate: 1 hour at Room Temperature (RT) in the dark with gentle rotation.

  • Purification:

    • Equilibrate a desalting spin column with PBS.

    • Apply the reaction mixture to the column.

    • Centrifuge (e.g., 1000 x g for 2 mins) to collect the labeled antibody. The free dye remains in the column.

  • Quality Control (Self-Validation):

    • Measure Absorbance at 280 nm (

      
      ) and 788 nm (
      
      
      
      ) using a spectrophotometer.
    • Calculate Degree of Labeling (DOL):

      
      
      
    • Target: A DOL of 2.5 – 5.0 is ideal for flow cytometry.

Protocol 2: Cell Staining & Spectral Acquisition

Objective: Stain heterogeneous cell populations (e.g., PBMCs) and acquire data using spectral unmixing.

Workflow Logic (DOT Visualization)

G Sample Cell Sample (PBMCs) Block Fc Blocking (10 min, 4°C) Sample->Block Stain Stain w/ Sulfo-Cy7.5 Ab (20 min, 4°C, Dark) Block->Stain Wash Wash 2x (Staining Buffer) Stain->Wash Acquire Acquire on Spectral Cytometer (Full Spectrum) Wash->Acquire Unmix Spectral Unmixing (Ref. Controls) Acquire->Unmix Raw Data

Caption: Figure 1. Optimized workflow for Sulfo-Cy7.5 staining and spectral unmixing.

Staining Procedure
  • Preparation:

    • Harvest cells and wash with Staining Buffer (PBS + 2% FBS + 1mM EDTA).

    • Count cells and adjust to

      
       cells/mL.
      
  • Blocking:

    • Add Fc Block (e.g., anti-CD16/32) to prevent non-specific binding. Incubate 10 mins at 4°C.

  • Staining:

    • Add the titrated Sulfo-Cy7.5 conjugated antibody.

    • Simultaneous Staining: If multiplexing, add other fluorophores (e.g., FITC, PE, APC, Cy7) at this step.

    • Critical: Do not use "Cy7" and "Sulfo-Cy7.5" on the same marker. They are distinct channels but require unmixing.

    • Incubate 20-30 mins at 4°C in the dark.

  • Washing:

    • Wash 2x with 2 mL Staining Buffer (300 x g, 5 mins).

    • Resuspend in 200 µL Staining Buffer for acquisition.

  • Reference Controls (Essential for Unmixing):

    • Unstained Control: Cells only.

    • Single Stain Control (Sulfo-Cy7.5): Beads or cells stained only with the Sulfo-Cy7.5 antibody.

    • Why? The software needs the pure spectral fingerprint of Sulfo-Cy7.5 to distinguish it from Cy7 or APC-Cy7.

Data Analysis: Spectral Unmixing vs. Compensation

In conventional flow cytometry, Sulfo-Cy7.5 spills heavily into the APC-Cy7 channel. In Spectral Flow Cytometry , this is resolved by analyzing the full emission curve.

Comparative Analysis Table
FeatureConventional Flow (Compensation)Spectral Flow (Unmixing)
Detector Single PMT (e.g., 780/60)Array of detectors (640nm - 900nm)
Separation Impossible to separate from Cy7 without specific filters.High Resolution. Distinct peak at 808nm vs 773nm (Cy7).
Spillover High spillover into APC-Cy7.Treated as a unique spectral signature.[6]
Recommendation Not Recommended unless using 800LP filter.Highly Recommended for >20 color panels.

Analysis Steps:

  • Import FCS files into analysis software (e.g., SpectroFlo, FlowJo).

  • Run the Unmixing Wizard .

  • Assign the "Single Stain Sulfo-Cy7.5" control to the specific fluorophore slot.

  • Verify the unmixing matrix: Ensure the Sulfo-Cy7.5 positive population does not show false positives in the Cy7 or APC-Cy7 channels.

Troubleshooting & Optimization

  • Issue: Low Signal Intensity.

    • Cause: Inefficient excitation. You may be using a standard Red laser (633/640 nm) which excites Sulfo-Cy7.5 at <20% efficiency.

    • Solution: Use an instrument with an NIR laser (e.g., 808 nm) or increase antibody concentration (titrate).

  • Issue: High Background.

    • Cause: "Sticky" cyanine dyes binding to monocytes.

    • Solution: Use a Monocyte Blocking Buffer or specific polymer stain buffer during the incubation step.

  • Issue: Signal Instability.

    • Cause: Tandem dye degradation (if using a tandem).

    • Fact: Sulfo-Cy7.5 is a core fluorophore, not a tandem. It is highly stable compared to PE-Cy7. If signal is lost, check antibody stability or conjugation chemistry.

References

Sources

Application Note: Advanced Fluorescence Microscopy with Sulfo-Cyanine7.5

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Near-Infrared Advantage

Sulfo-Cyanine7.5 is a water-soluble, near-infrared (NIR) fluorophore that occupies a critical spectral niche at the border of the NIR-I and NIR-II windows. Unlike visible spectrum dyes (e.g., FITC, TRITC) or standard far-red dyes (e.g., Cy5), Sulfo-Cyanine7.5 emits in the 800–820 nm range.

Why this matters:

  • Deep Tissue Penetration: Photons at >800 nm experience significantly reduced scattering in biological tissue compared to <700 nm light.

  • Autofluorescence Suppression: Biological structures (collagen, elastin, NADH) have negligible autofluorescence in this region, resulting in exceptional signal-to-noise ratios (SNR).

  • Multiplexing: Its emission is sufficiently red-shifted to allow simultaneous imaging with Cy5/Alexa Fluor 647 without spectral bleed-through.

This guide provides a validated workflow for bioconjugation, hardware configuration, and image acquisition, specifically optimized to overcome the low quantum efficiency of silicon detectors in this spectral range.

Technical Specifications & Spectral Properties

Before beginning, verify your hardware compatibility. Standard "Cy7" filter sets are often suboptimal for Cy7.5, cutting off the emission tail.

Table 1: Physicochemical Properties
PropertyValueNotes
Excitation Maximum 788 nmRequires ~785 nm laser or specific LED
Emission Maximum 808 nmPeak detection requires >810 nm sensitivity
Extinction Coefficient ~240,000 M⁻¹cm⁻¹High absorptivity compensates for lower QY
Correction Factor (CF₂₈₀) 0.09Critical for accurate protein concentration
Solubility High (Water/PBS)Sulfo- groups prevent aggregation
Molecular Weight ~1143 DaVaries slightly by counter-ion (K⁺/Na⁺)

Pre-Protocol: Bioconjugation Strategy (NHS-Ester)

The most robust method for labeling antibodies or proteins with Sulfo-Cy7.5 is via N-Hydroxysuccinimide (NHS) ester chemistry, which targets primary amines (Lysine residues).

Mechanism of Action

The NHS ester on the dye reacts with a primary amine on the protein at alkaline pH (8.3–8.5) to form a stable amide bond, releasing N-hydroxysuccinimide.

ConjugationWorkflow Protein Protein (Ab) (Contains -NH2) Buffer Buffer Exchange pH 8.3-8.5 (No Tris/Glycine) Protein->Buffer Prepare Dye Sulfo-Cy7.5 NHS Ester Reaction Incubation 4°C Overnight or RT 1-2 Hours Dye->Reaction Add 10-20x Molar Excess Buffer->Reaction Mix Purification Purification (Sephadex G-25) Reaction->Purification Remove Unreacted Dye Final Labeled Conjugate (Store at 4°C) Purification->Final Elute

Figure 1: Step-by-step workflow for NHS-ester conjugation. Note the critical buffer exchange step to remove competing amines.

Detailed Protocol: Antibody Labeling

Materials:

  • Sulfo-Cyanine7.5 NHS ester (dissolved in anhydrous DMSO immediately before use).

  • Antibody (IgG) at >2 mg/mL in PBS.

  • Sodium Bicarbonate buffer (1M, pH 8.5).

  • Desalting column (e.g., PD-10 or Zeba Spin).

Step-by-Step:

  • Buffer Adjustment: If the antibody is in PBS (pH 7.4), add 1/10th volume of 1M Sodium Bicarbonate (pH 8.5) to raise the pH to the optimal reaction range (8.3–8.5).

    • Critical: Ensure the buffer contains NO Tris, Glycine, or BSA. These contain amines that will react with the dye, quenching the reaction.

  • Dye Preparation: Dissolve Sulfo-Cy7.5 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

    • Expert Tip: NHS esters hydrolyze rapidly in moisture. Do not store this stock solution.

  • Reaction: Add the dye to the protein solution at a molar ratio of 15:1 (Dye:Protein) .

    • Reasoning: A 15x excess ensures sufficient labeling (DOL 2–4) despite competitive hydrolysis by water.

  • Incubation: Incubate for 1 hour at Room Temperature (RT) in the dark with gentle rotation.

  • Purification: Pass the reaction mixture through a desalting column equilibrated with PBS to remove free dye. The labeled protein (high MW) will elute first; the free dye (low MW) will remain in the column.

Validation: Degree of Labeling (DOL) Calculation

Measure Absorbance at 280 nm (


) and 788 nm (

).




  • 
     (Sulfo-Cy7.[][2]5) = 240,000 M⁻¹cm⁻¹
    
  • 
     (IgG) ≈ 210,000 M⁻¹cm⁻¹
    
  • Target DOL: 2.0 – 3.5. (Above 4.0 causes self-quenching).

Optical Configuration & Imaging Protocol

Imaging at 800 nm requires specific hardware. Standard PMTs (photomultiplier tubes) often have <10% Quantum Efficiency (QE) at 800 nm.

Hardware Requirements
  • Light Source: 785 nm Diode Laser or high-power NIR LED (e.g., CoolLED pE-4000). Do not use a 633/640 nm laser; it will not excite Cy7.5.

  • Objective: IR-corrected objective (Plan Apochromat). Standard objectives may suffer from significant chromatic aberration (focus shift) in the NIR.

  • Detector:

    • Best: Back-illuminated deep-depletion CCD or sCMOS (e.g., Hamamatsu ORCA-Lightning/Fusion).

    • Acceptable: GaAsP PMT (if confocal).

    • Avoid: Standard alkali PMTs.

Filter Set Recommendation

Standard "Cy7" filters are often designed for Cy7 (Ex 750 / Em 773).[] For Sulfo-Cy7.5 , use a red-shifted set:

  • Excitation Filter: 760–780 nm

  • Dichroic Mirror: 790 nm LP (Long Pass)

  • Emission Filter: 810 nm LP or 800–850 nm Bandpass

OpticalPath Source Laser/LED (785 nm) ExFilter Excitation Filter (760-780 nm) Source->ExFilter Dichroic Dichroic Mirror (Reflects <790nm) ExFilter->Dichroic Sample Sample (Sulfo-Cy7.5) Dichroic->Sample Excitation EmFilter Emission Filter (810nm LP) Dichroic->EmFilter Passes >790nm Sample->Dichroic Emission (808 nm) Detector Detector (sCMOS/GaAsP) High QE @ 800nm EmFilter->Detector

Figure 2: Optical path configuration. Note the requirement for a 790nm Long Pass dichroic to accommodate the red-shifted emission.

Image Acquisition Protocol
  • Focusing: Focus using a bright fiducial marker or a co-stain (e.g., DAPI) first.

    • Correction: If not using an IR-corrected lens, expect a Z-shift. You may need to move the focus up by 1–5 µm when switching to the NIR channel.

  • Exposure: NIR dyes often have lower quantum yields in aqueous environments than visible dyes. Increase exposure time or laser power by 20–30% compared to Cy5 channels.

  • Background Check: Acquire a "no-stain" control image. The image should be nearly black due to low tissue autofluorescence. If you see signal, check for light leaks in the room (NIR passes through some plastics/curtains).

Troubleshooting & Expert Insights

Issue: Low Signal Intensity
  • Cause 1: Filter Mismatch. Using a standard Cy7 filter (Em 773 nm) cuts off 60% of Sulfo-Cy7.5 emission.

    • Fix: Switch to an 810 nm LP emission filter.

  • Cause 2: Detector Sensitivity. Using a standard PMT.

    • Fix: Switch to a GaAsP detector or increase gain/integration time significantly.

  • Cause 3: Over-labeling. DOL > 4.0 causes quenching.

    • Fix: Repeat conjugation with a lower dye:protein ratio (e.g., 10:1 instead of 20:1).

Issue: Rapid Photobleaching
  • Cause: Cyanine dyes are susceptible to reactive oxygen species (ROS).

  • Fix: Use an oxygen-scavenging mounting medium (e.g., ProLong Diamond or Glucose Oxidase/Catalase mix). Note: Ensure the media does not harden into a refractive index that mismatches your objective.

References

Sources

Mastering Bioconjugation: A Detailed Guide to Calculating the Degree of Labeling (DOL) for Sulfo-Cy7.5 Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Why the Degree of Labeling is a Critical Quality Attribute

In the development of fluorescently labeled biologics, such as antibody-drug conjugates (ADCs) or imaging agents, the Degree of Labeling (DOL) is a paramount critical quality attribute (CQA). The DOL, defined as the average number of dye molecules conjugated to a single protein or antibody molecule, directly dictates the performance, efficacy, and safety of the final product.[1][2][3] An insufficient DOL results in a weak signal and reduced sensitivity, while excessive labeling can lead to fluorescence quenching, decreased solubility, and altered biological activity.[2][4][5] Therefore, the precise and reproducible determination of DOL is not merely a procedural step but a cornerstone of robust bioconjugate development.

This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to accurately calculate the DOL of Sulfo-Cy7.5 conjugates. Sulfo-Cy7.5, a near-infrared (NIR) fluorescent dye, is widely utilized for its deep tissue penetration and excellent photophysical properties.[6][7][] We will delve into the theoretical underpinnings, provide a detailed experimental protocol, and offer insights into data interpretation and troubleshooting, ensuring a self-validating and reliable workflow.

Principle of DOL Determination: The Beer-Lambert Law in a Two-Component System

The determination of DOL for a protein-dye conjugate is rooted in the Beer-Lambert Law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species.[9][10] For a simple solution containing a single chromophore, the equation is:

A = εcl

Where:

  • A is the absorbance (unitless)

  • ε (epsilon) is the molar extinction coefficient (in M⁻¹cm⁻¹)

  • c is the molar concentration (in M)

  • l is the path length of the cuvette (typically 1 cm)

However, a Sulfo-Cy7.5 conjugate is a two-component system, containing both the protein (e.g., an antibody) and the dye. To calculate the DOL, we must determine the individual concentrations of the protein and the dye in the conjugate solution. This is achieved by measuring the absorbance at two specific wavelengths:

  • ~778-785 nm (Amax of Sulfo-Cy7.5): At this wavelength, the absorbance is almost exclusively due to the Sulfo-Cy7.5 dye.

  • 280 nm (A280): At this wavelength, both the protein (due to tryptophan and tyrosine residues) and the Sulfo-Cy7.5 dye absorb light.

A critical consideration is the spectral overlap. The Sulfo-Cy7.5 dye also absorbs light at 280 nm, which would artificially inflate the perceived protein concentration. To correct for this, a Correction Factor (CF) is applied. The CF is the ratio of the dye's absorbance at 280 nm to its absorbance at its Amax.[1][11]

The corrected absorbance of the protein at 280 nm (Aprotein) is therefore calculated as:

Aprotein = A280 - (Amax × CF)

Once the corrected protein absorbance and the dye absorbance are known, their respective molar concentrations can be calculated using the Beer-Lambert law. The DOL is then simply the ratio of the molar concentration of the dye to the molar concentration of the protein.

Key Parameters for Calculation

Accurate DOL calculation is contingent on using the correct physical constants. The following table summarizes the essential parameters for a typical IgG antibody conjugated with Sulfo-Cy7.5.

ParameterSymbolValueSource
Molar Extinction Coefficient of Sulfo-Cy7.5 at Amaxεdye222,000 M⁻¹cm⁻¹[12]
Molar Extinction Coefficient of IgG at 280 nmεprotein210,000 M⁻¹cm⁻¹[3]
Correction Factor for Sulfo-Cy7.5 at 280 nmCF0.09[12]
Molecular Weight of IgGMWprotein~150,000 g/mol [13]
Absorbance Maximum of Sulfo-Cy7.5Amax~778 nm[12]

Experimental Workflow & Protocol

This section outlines the complete workflow, from the initial conjugation to the final DOL calculation.

Workflow Visualization

DOL_Workflow cluster_0 Phase 1: Bioconjugation cluster_1 Phase 2: Purification cluster_2 Phase 3: Measurement & Calculation A 1. Prepare Protein Solution (e.g., IgG in amine-free buffer, pH 8.5-9.0) B 2. Prepare Sulfo-Cy7.5 NHS Ester (10 mg/mL in DMSO) C 3. Conjugation Reaction (1-2 hours at room temperature, protected from light) B->C Add dye to protein (molar ratio 10:1 to 20:1) D 4. Remove Unconjugated Dye (Size-Exclusion Chromatography, e.g., Sephadex G-25) C->D E 5. Spectrophotometric Measurement (Read A280 and Amax) D->E F 6. Calculate Protein & Dye Concentrations E->F G 7. Calculate Degree of Labeling (DOL) F->G

Caption: Experimental workflow for DOL determination.

Detailed Protocol

Materials and Equipment:

  • Purified antibody/protein (in an amine-free buffer like PBS, pH 7.2-7.4)

  • Sulfo-Cy7.5 NHS ester

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • 1 M Sodium Bicarbonate buffer, pH 8.5-9.0

  • Size-exclusion chromatography column (e.g., Sephadex G-25)[13][14]

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

Step 1: Antibody Preparation

  • Prepare the antibody solution at a concentration of 2-10 mg/mL in a suitable amine-free buffer (e.g., PBS).[15]

  • Adjust the pH of the antibody solution to 8.5-9.0 using 1 M sodium bicarbonate. This slightly basic pH is crucial for the efficient reaction of the NHS ester with the primary amines (lysine residues) on the antibody.[16]

Step 2: Sulfo-Cy7.5 NHS Ester Preparation

  • Immediately before use, prepare a 10 mg/mL stock solution of Sulfo-Cy7.5 NHS ester in anhydrous DMSO.[15][17]

  • Vortex the solution until the dye is completely dissolved.

Step 3: Conjugation Reaction

  • The optimal molar ratio of dye to protein should be empirically determined, but a starting point of a 10:1 to 20:1 molar excess of dye is recommended.[14][15]

  • Slowly add the calculated volume of the Sulfo-Cy7.5 stock solution to the antibody solution while gently stirring. Avoid vigorous vortexing, which can denature the antibody.[14]

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[13][16]

Step 4: Purification of the Conjugate

  • It is imperative to remove all unconjugated dye before spectrophotometric analysis, as its presence will lead to an overestimation of the DOL.[2][3][11]

  • Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with PBS (pH 7.2-7.4).

  • Apply the reaction mixture to the column and collect the fractions. The first colored fractions will contain the labeled antibody, while the later colored fractions will contain the smaller, unconjugated dye molecules.

  • Pool the fractions containing the purified conjugate.

Step 5: Spectrophotometric Measurement

  • Turn on the spectrophotometer and allow the lamps to warm up.

  • Use PBS (or the same buffer the conjugate is in) to blank the instrument.

  • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum of Sulfo-Cy7.5, ~778 nm (Amax) .

  • Self-Validation Check: If the absorbance reading at Amax is greater than 2.0, dilute the sample with a known volume of buffer to bring the reading within the linear range of the spectrophotometer and re-measure. Remember to account for this dilution factor in the final calculations.[3][11]

Calculation and Data Interpretation

The following equations will guide you through the final calculation of the DOL.

Relationship of Variables in DOL Calculation

DOL_Calculation Amax A_max (at ~778 nm) Corrected_A280 Corrected A_protein Amax->Corrected_A280 Conc_Dye Concentration_Dye Amax->Conc_Dye A280 A_280 A280->Corrected_A280 CF Correction Factor (0.09) CF->Corrected_A280 E_dye ε_dye (222,000) E_dye->Conc_Dye E_prot ε_protein (210,000) Conc_Prot Concentration_Protein E_prot->Conc_Prot Corrected_A280->Conc_Prot DOL DOL Conc_Dye->DOL Conc_Prot->DOL

Caption: Relationship of variables for DOL calculation.

Step-by-Step Calculation
  • Calculate the molar concentration of Sulfo-Cy7.5 (Cdye):

    Cdye (M) = Amax / εdye

  • Calculate the corrected absorbance of the protein (Aprotein):

    Aprotein = A280 - (Amax × CF)

  • Calculate the molar concentration of the protein (Cprotein):

    Cprotein (M) = Aprotein / εprotein

  • Calculate the Degree of Labeling (DOL):

    DOL = Cdye / Cprotein

Example Calculation:

  • Amax at 778 nm = 0.85

  • A280 = 1.20

  • Cdye = 0.85 / 222,000 M⁻¹cm⁻¹ = 3.83 x 10⁻⁶ M

  • Aprotein = 1.20 - (0.85 × 0.09) = 1.1235

  • Cprotein = 1.1235 / 210,000 M⁻¹cm⁻¹ = 5.35 x 10⁻⁶ M

  • DOL = (3.83 x 10⁻⁶ M) / (5.35 x 10⁻⁶ M) = 7.16

Interpreting the Results

The optimal DOL for an antibody is typically between 2 and 10.[3] However, the ideal range is application-dependent.[18]

  • Low DOL ( < 2): May result in low signal intensity. This could be due to inefficient conjugation (e.g., wrong pH, inactive dye) or an insufficient amount of dye used in the reaction.

  • Optimal DOL (2-10): Generally provides a good balance between signal intensity and retained biological activity.

  • High DOL ( > 10): Can lead to self-quenching of the fluorophores, reducing the overall fluorescence. It may also cause protein aggregation or loss of antigen-binding affinity due to modification of lysine residues within the binding site.[4][5]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Action
Low DOL 1. Inactive NHS-ester dye (hydrolyzed).2. Reaction buffer pH is too low.3. Presence of primary amines (e.g., Tris, glycine) in the protein buffer.1. Use fresh, anhydrous DMSO to reconstitute the dye. Prepare the solution immediately before use.2. Ensure the reaction buffer pH is between 8.5 and 9.0.3. Perform buffer exchange on the protein solution to an amine-free buffer (e.g., PBS, bicarbonate).
High DOL 1. Molar ratio of dye to protein was too high.2. Reaction time was too long.1. Reduce the molar excess of the dye in the conjugation reaction.2. Decrease the incubation time.
Loss of Antibody Activity 1. High DOL, leading to modification of lysine residues in the antigen-binding site.1. Reduce the DOL by adjusting the reaction conditions (see above).2. Consider using a different conjugation chemistry that targets other residues (e.g., thiols).
Low Fluorescence Signal Despite High DOL 1. Self-quenching of the dye molecules due to close proximity.1. This is a classic sign of over-labeling. Reduce the DOL to an optimal range (typically 2-10 for antibodies).[5]
Inconsistent Results 1. Incomplete removal of unconjugated dye.2. Inaccurate spectrophotometer readings.1. Ensure thorough purification via size-exclusion chromatography.2. Ensure the spectrophotometer is properly blanked and that absorbance readings are within the linear range (< 2.0).

Conclusion

The accurate calculation of the Degree of Labeling is a non-negotiable step in the development of high-quality bioconjugates. By understanding the underlying principles of spectrophotometry, adhering to a meticulous experimental protocol, and using the correct physical constants, researchers can reliably characterize their Sulfo-Cy7.5 conjugates. This guide provides the necessary framework to establish a self-validating system, ensuring consistency, reproducibility, and confidence in your downstream applications.

References

  • Abberior Instruments. (n.d.). Degree of labeling (DOL) step by step. Retrieved from [Link]

  • G-Biosciences. (2015, November 10). How To Determine Degree of Protein Labeling. Retrieved from [Link]

  • Conrad, F. P., Wingler, K., & Zedler, L. (2019). Fluorescent labeled antibodies - balancing functionality and degree of labeling. Journal of Biological Methods, 6(3), e119. Retrieved from [Link]

  • University of California, Davis. (2023, January 24). Lecture 5 More on UV-visible Spectrophotometry: The Beer-Lambert Law and Mixtures. Retrieved from [Link]

  • Pace, C. N., Vajdos, F., Fee, L., Grimsley, G., & Gray, T. (1995). Spectrophotometric determination of protein concentration. Current protocols in protein science, Chapter 3, Unit 3.1. Retrieved from [Link]

  • ResearchGate. (2025, July 2). Is there a labeling process for Sulfo-Cyanine7 (CY7)?. Retrieved from [Link]

  • Biology LibreTexts. (2021, March 5). 5.3: Quantification of Protein Concentration. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Sulfo-Cyanine7.5 Labeling & Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted Sulfo-Cyanine7.5 NHS Ester Document ID: TS-SC75-PUR-001 Last Updated: 2025-05-20

The Core Challenge: Why Purification Fails

Sulfo-Cyanine7.5 (Sulfo-Cy7.5) presents unique challenges compared to visible fluorophores like FITC or Cy3. Because it emits in the Near-Infrared (NIR) region (~808 nm), you cannot visually track the separation of free dye from labeled protein with the naked eye. The solution often appears dark green or colorless, leading to premature collection or accidental disposal of the product.

Furthermore, while the Sulfo- group confers high water solubility (preventing the aggregation common with non-sulfo Cy7), the unreacted NHS ester hydrolyzes into a free carboxylic acid form. This byproduct is negatively charged and roughly 1 kDa in size, requiring specific separation logic to distinguish it from your labeled biomolecule.

Decision Matrix: Select Your Purification Method

Use this table to determine the optimal workflow for your specific sample.

Biomolecule TypeSample VolumeMolecular Weight (MW)Recommended MethodEstimated Recovery
Antibodies / Proteins 10 µL – 4 mL> 30 kDaSpin Desalting Column (Method A)> 85%
Antibodies / Proteins > 4 mL> 10 kDaDialysis (Method B)> 90%
Peptides / Oligos Any< 5 kDaHPLC (Method C)Variable
Dilute Proteins Large Volume> 30 kDaCentrifugal Filtration (Amicon)60-80%*

*Note: Centrifugal filtration is risky for Cy7.5 as the dye can stick to certain membranes (Nylon/Cellulose). Use PES membranes if this method is mandatory.

Visualizing the Logic

The following diagram illustrates the decision process and the mechanism of separation.

PurificationLogic Start Labeled Sample (Protein + Free Sulfo-Cy7.5) CheckMW Check Biomolecule MW Start->CheckMW HighMW MW > 30 kDa (Antibodies, BSA) CheckMW->HighMW LowMW MW < 5 kDa (Peptides, Oligos) CheckMW->LowMW VolCheck Check Volume HighMW->VolCheck MethodHPLC HPLC / RP-C18 Mechanism: Hydrophobicity LowMW->MethodHPLC Resolution Req. SmallVol < 4 mL VolCheck->SmallVol LargeVol > 4 mL VolCheck->LargeVol MethodSEC Spin Desalting (SEC) Resin: Sephadex G-25/Zeba Mechanism: Size Exclusion SmallVol->MethodSEC Fastest MethodDialysis Dialysis MWCO: 10-20 kDa Mechanism: Diffusion LargeVol->MethodDialysis Scalable

Figure 1: Decision tree for selecting the appropriate purification method based on molecular weight and sample volume.

Method A: Spin Desalting (Recommended)

Best for: Antibodies (IgG), BSA, and proteins >30 kDa. Why: Speed (<15 mins) and high recovery. The resin (e.g., Sephadex G-25 or Zeba) traps the small dye molecules (1.2 kDa) in the pores while the large protein flows through the void volume.

Protocol
  • Column Selection:

    • For 20–70 µL: Use 7K MWCO Zeba Spin Columns (0.5 mL).

    • For 0.5–2.5 mL: Use PD-10 Columns (Sephadex G-25).

  • Equilibration:

    • Remove the bottom plug and loosen the cap.

    • Centrifuge to remove storage buffer (typically 1000 x g for 2 mins).

    • Add equilibration buffer (PBS, pH 7.4) and spin again. Repeat 3 times.

    • Critical: Discard the flow-through.

  • Loading:

    • Carefully apply the labeling reaction mixture to the center of the resin bed.

    • Do not allow the sample to run down the sides of the tube.

  • Elution:

    • Place the column into a clean collection tube.

    • Centrifuge (1000 x g for 2 mins) or allow gravity flow (PD-10).

    • The Eluate contains your purified conjugate. The free dye remains in the column (often visible as a dark band at the top).

Method B: Dialysis

Best for: Large volumes (>4 mL) or when spin columns are unavailable. Why: Passive diffusion is gentle, but slow.

Protocol
  • Membrane Selection: Use a dialysis cassette or tubing with a Molecular Weight Cut-Off (MWCO) of 10 kDa to 20 kDa .

    • Note: Do not use 3.5 kDa MWCO. Sulfo-Cy7.5 (~1.2 kDa) is small, but it can form loose aggregates or interact with the membrane, making exit slow through small pores.

  • Pre-wetting: Hydrate the membrane in PBS for 2 minutes.

  • Loading: Inject the sample into the cassette/tubing. Leave ~20% air space for expansion.

  • Dialysis Cycles:

    • Cycle 1: Dialyze against 1L PBS (pH 7.4) for 2 hours at Room Temperature (RT) with stirring. Protect from light (wrap beaker in foil).

    • Cycle 2: Change buffer. Dialyze overnight at 4°C.

    • Cycle 3: Change buffer. Dialyze 2 hours at RT.

  • Verification: Since you cannot see the dye leaving, measure the absorbance of the dialysate (buffer) at 788 nm to confirm equilibrium.

Quality Control: Calculating Degree of Labeling (DOL)

You cannot assume purification worked without quantification. Because Sulfo-Cy7.5 absorbs slightly at 280 nm, you must apply a correction factor to determine the accurate protein concentration.

Constants for Sulfo-Cyanine7.5:

  • A_max: Absorbance of conjugate at 788 nm.[1]

  • ε_dye: 222,000 L⋅mol⁻¹⋅cm⁻¹ [1].[2][3]

  • CF_280: 0.09 (Correction Factor) [1].[2]

  • ε_prot: Extinction coefficient of your protein (e.g., IgG = 203,000 L⋅mol⁻¹⋅cm⁻¹).

Step 1: Correct Protein Absorbance (A_prot)



Step 2: Calculate Protein Concentration (M)



Step 3: Calculate DOL



Troubleshooting & FAQs

Q1: I cannot see a pellet or a band during purification. Is my sample lost?

A: Not necessarily. Sulfo-Cy7.5 is an NIR dye.[1][2][4][5][6][7][8] It is invisible to the naked eye at low concentrations and appears as a faint dark green/grey liquid at high concentrations. Do not rely on visual cues. Always collect the flow-through (Method A) or retentate (Method B) and measure A788 on a spectrophotometer.

Q2: My protein precipitated after adding the dye.

A: This is likely due to over-labeling or solvent shock.

  • Ensure the dye was dissolved in anhydrous DMSO/DMF before adding to the aqueous protein.

  • The final DMSO concentration should not exceed 10% (v/v).

  • Sulfo-Cy7.5 is highly charged (sulfonated). Attaching too many dye molecules can destabilize the protein's isoelectric point. Aim for a lower molar excess (e.g., reduce from 20x to 10x).

Q3: I have low recovery after using an Amicon (centrifugal) filter.

A: Cyanine dyes can stick to Nylon and Cellulose Acetate membranes.

  • Solution: Use PES (Polyethersulfone) or Regenerated Cellulose membranes [2].

  • Alternative: Passivate the filter by pre-rinsing with 1% BSA or Tween-20 (then wash thoroughly with water) before adding your sample to block non-specific binding sites.

Q4: The A280/A780 ratio looks wrong.

A: Ensure you are measuring in a quartz cuvette or a plastic cuvette rated for UV-VIS. Standard plastic blocks UV (280nm). Also, verify you are using the correct Correction Factor (0.09). If the ratio suggests <0.5 dyes per protein, the hydrolysis of the NHS ester likely occurred before labeling. Use fresh, dry DMSO for dye stocks.

References

  • Cytiva (formerly GE Healthcare). PD-10 Desalting Columns Instructions. Available at: [Link][9][10]

Sources

Technical Support Center: Sulfo-Cyanine7.5 NHS Ester Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary Sulfo-Cyanine7.5 NHS ester is a high-performance near-infrared (NIR) fluorophore used critically in in vivo imaging and proteomics. However, its N-hydroxysuccinimide (NHS) ester moiety is inherently unstable in the presence of moisture. This guide addresses the thermodynamic inevitability of hydrolysis and provides a rigorous, field-proven framework to preserve reagent integrity.

Part 1: The Core Mechanism (The "Why")

Q: Why does my Sulfo-Cyanine7.5 NHS ester lose reactivity even when frozen?

A: The loss of reactivity is almost exclusively due to hydrolysis , a non-reversible chemical degradation.

The NHS ester functionality is an "activated" carboxylate designed to be susceptible to nucleophilic attack by primary amines (


) on your target protein. Unfortunately, water (

) is also a nucleophile. While amines are stronger nucleophiles than water, water is often present in molar excess (55.5 M in aqueous solution).

If moisture enters your storage vial, water attacks the carbonyl carbon of the NHS ester, releasing the NHS group and leaving behind a carboxylic acid (Sulfo-Cyanine7.5-COOH). This carboxylic acid is non-reactive toward amines. This process is autocatalytic; as the NHS group leaves, it can slightly acidify the local environment, but more critically, once the ring is open, the labeling potential is zero.

Visualizing the "Hydrolysis Trap"

The following diagram illustrates the competition between your desired labeling reaction and the degradation pathway.

HydrolysisMechanism Cy7_NHS Sulfo-Cy7.5 NHS Ester (Active) Conjugate Labeled Protein (Stable Amide Bond) Cy7_NHS->Conjugate  Nucleophilic Attack (Desired Path) Carboxylate Hydrolyzed Dye (Non-Reactive COOH) Cy7_NHS->Carboxylate  Hydrolysis (Degradation Path) NHS_Group NHS Leaving Group Cy7_NHS->NHS_Group  Released Amine Target Protein (Primary Amine) Amine->Conjugate Water Moisture/H2O (Contaminant) Water->Carboxylate

Figure 1: The kinetic competition between amine labeling (green) and hydrolysis (red). Moisture contamination permanently shunts the reagent into the non-reactive Carboxylate form.

Part 2: Storage & Handling Protocols (The "How")

Q: How should I handle the reagent immediately upon arrival?

A: Do not open the vial immediately. Follow the "Equilibration Rule." When a vial is removed from -20°C storage, the glass is cold. If you open it in a room temperature lab, atmospheric moisture will instantly condense inside the vial (dew point effect).

Protocol 1: Initial Handling & Storage

  • Equilibrate: Allow the sealed vial to sit at room temperature for 30–60 minutes before opening.

  • Desiccate: Store the vial in a secondary container (e.g., a sealed jar or zip-lock bag) containing active desiccant (silica gel or Drierite).

  • Temperature: Store at -20°C . Avoid -80°C unless necessary, as the seal integrity of some screw caps can be compromised at ultra-low temperatures, allowing air exchange.

  • Darkness: Cyanine dyes are photolabile.[1] Ensure the container is opaque or wrapped in foil.

Q: Can I store the dye after dissolving it?

A: Only if you use anhydrous organic solvents . Never store the dye in aqueous buffer.

Protocol 2: Reconstitution & Aliquoting

  • Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide) or Anhydrous DMF (Dimethylformamide).

    • Critical: Do not use "molecular biology grade" DMSO unless it specifies "anhydrous" or "low water." Standard DMSO is hygroscopic and absorbs water from the air.

    • Tip: Purchase DMSO in small, single-use septum-sealed bottles to ensure dryness.

  • Concentration: Dissolve at a high concentration (e.g., 10 mg/mL). Higher concentrations are more stable than dilute ones because the molar ratio of potential water contaminants to dye is lower.

  • Aliquoting: Flash-freeze small aliquots (single-use volumes) to avoid freeze-thaw cycles.

  • Storage: Store aliquots at -20°C for up to 1-2 months . Aqueous solutions must be used immediately (within 15 minutes).

Summary of Stability Data
Solvent ConditionStabilityRisk Factor
Lyophilized Powder (-20°C, Desiccated) 12 MonthsLow (if seal is intact)
Anhydrous DMSO/DMF (-20°C) 1–2 MonthsMedium (hygroscopic solvent)
Aqueous Buffer (pH 7.0) < 2–4 HoursHigh (hydrolysis active)
Aqueous Buffer (pH > 8.0) < 15 MinutesCritical (rapid degradation)

Part 3: Troubleshooting & Diagnostics

Q: My labeling efficiency is low. How do I know if the dye is hydrolyzed?

A: Visual inspection is insufficient; both the active NHS ester and the hydrolyzed carboxylate are blue-green. You must use analytical methods.

Diagnostic 1: The "Fizz" Test (Qualitative)

  • Note: This is a crude field test.

  • Add a small aliquot of your dye stock to a saturated sodium bicarbonate solution.

  • Observation: Active NHS esters often evolve small CO2 bubbles or precipitate differently than the free acid, but this is unreliable for Sulfo-Cy7.5 due to its high solubility. Not recommended for critical assays.

Diagnostic 2: HPLC/LC-MS (Quantitative - Gold Standard)

  • Method: Reverse-phase HPLC (C18 column).

  • Mobile Phase: Acetonitrile/Water gradient with 0.1% TFA.

  • Expected Result: The Sulfo-Cy7.5 NHS ester is less polar than the hydrolyzed carboxylic acid.

    • Hydrolyzed (COOH): Elutes earlier (shorter retention time).

    • Active (NHS): Elutes later (longer retention time).

  • Action: If the "early" peak constitutes >20% of the integration, discard the stock.

Diagnostic 3: Functional Dot-Blot (Practical)

  • Spot 1 µL of a standard protein (e.g., BSA, 1 mg/mL) onto a nitrocellulose membrane.

  • Add 1 µL of your dye solution (diluted in PBS pH 7.4).

  • Incubate 10 mins.

  • Wash the membrane extensively with Methanol or Ethanol (to remove non-covalently bound dye).

  • Result: If the spot remains blue/green after washing, the NHS ester is active. If the dye washes away completely, it has hydrolyzed.

Part 4: The Golden Workflow

Follow this decision tree to ensure maximum labeling efficiency.

StorageWorkflow Start Reagent Arrival Equilibrate Equilibrate to RT (30-60 mins, sealed) Start->Equilibrate Open Open Vial Equilibrate->Open Dissolve Dissolve in ANHYDROUS DMSO/DMF Open->Dissolve Decision Immediate Use? Dissolve->Decision UseNow Dilute in Buffer (pH 8.3-8.5) Decision->UseNow Yes StoreLater Aliquot & Flash Freeze Decision->StoreLater No Label Perform Labeling (Use within 15 mins) UseNow->Label Freezer Store at -20°C (Desiccated, Dark) StoreLater->Freezer

Figure 2: Decision matrix for handling Sulfo-Cyanine7.5 NHS ester. Note the strict separation between anhydrous storage and aqueous usage.

References

  • Lumiprobe Corporation. Sulfo-Cyanine7.5 NHS ester Datasheet. (Accessed 2023). Detailed spectral properties and storage guidelines.

  • Thermo Fisher Scientific. Tech Tip #3: Determine Reactivity of NHS Ester Biotinylation and Crosslinking Reagents. Explains hydrolysis kinetics and pH dependence.

  • Hermanson, G. T.Bioconjugate Techniques (3rd Edition). Academic Press, 2013.
  • BroadPharm. Sulfo-Cy7.5 NHS ester Product Information. Verification of solubility and excitation/emission spectra.[2]

Sources

Solving precipitation issues with Sulfo-Cyanine7.5 NHS ester

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Solubility Paradox

Welcome to the technical support center. As a Senior Application Scientist, I often see researchers struggle with Sulfo-Cyanine7.5 (Sulfo-Cy7.5) NHS ester .[1][2][3][4][5][6][7][8]

There is a common misconception: "It has 'Sulfo' in the name, so it is perfectly water-soluble; therefore, I can just dissolve it in water and dump it into my protein."

This is the root cause of 90% of failures.

While the sulfonated backbone is water-soluble, the NHS ester moiety is hydrophobic and hydrolytically unstable. When you dissolve this reagent directly in aqueous buffer, two competing reactions begin immediately:

  • Labeling (Desired): Amine attack on the ester.

  • Hydrolysis (Undesired): Water attack on the ester, creating a non-reactive carboxylic acid.

If you observe precipitation, it is rarely the dye itself "crashing out" (unless at extreme concentrations). It is usually protein destabilization caused by solvent shock or over-labeling.

Module 1: Critical Troubleshooting (Q&A)

Ticket #001: Immediate Precipitation

User Report: "As soon as I added the dye solution to my antibody, a blue/green solid pellet formed at the bottom of the tube."

Diagnosis: Solvent Shock & Local Denaturation. Even water-soluble dyes are often reconstituted in anhydrous DMSO to preserve the NHS ester. If you add a bolus of DMSO-dissolved dye to a protein solution, the local concentration of organic solvent at the pipette tip can exceed 50%, instantly denaturing the protein in that zone.

The Fix: The "Rapid Vortex" Technique

  • Never add the dye to a static protein solution.

  • Protocol:

    • Set your protein vial on a vortex mixer at medium-low speed.

    • Add the dye solution dropwise (not all at once) while the liquid is swirling.

    • Limit Organic Load: Ensure the final volume of DMSO/DMF in your reaction is <10% (ideally <5%).

Ticket #002: Cloudy Reaction Mixture (Over time)

User Report: "The reaction started clear, but after 1 hour, it looks turbid/cloudy. I lost 50% of my protein after filtration."

Diagnosis: Over-Labeling (Dye Stacking). Sulfo-Cy7.5 is a large molecule with a polymethine chain. While the sulfonate groups provide solubility, the core is still lipophilic. If you attach too many dye molecules to a single protein (High Degree of Labeling, DOL), the dyes stack on top of each other (H-aggregates), turning the protein hydrophobic and causing it to precipitate.

The Fix: Control the Molar Excess You must optimize the Dye-to-Protein molar ratio.

Protein TypeRecommended Molar Excess (Dye:Protein)Target DOL
IgG Antibody (150 kDa) 10x - 15x3 - 5
BSA / HSA (66 kDa) 8x - 10x2 - 4
Small Peptides 1.5x - 2x1
  • Corrective Action: If precipitation occurs, lower your molar excess in the next run. Do not exceed 20x excess for antibodies.

Ticket #003: No Labeling (Hydrolysis)

User Report: "No precipitation occurred, but my protein has no fluorescence. The dye washed right off in the column."

Diagnosis: Pre-Reaction Hydrolysis. The NHS ester hydrolyzed before it ever touched the protein. This happens if you dissolve the dye in water/buffer and let it sit, or if your DMSO stock was "wet" (absorbed moisture from air).

The Fix: Anhydrous Handling

  • Reconstitution: Dissolve Sulfo-Cy7.5 NHS ester in anhydrous DMSO or DMF immediately before use.

  • Storage: Store the solid powder with a desiccant at -20°C. Warm to room temperature before opening the vial to prevent condensation.

  • Buffer Check: Ensure your conjugation buffer (PBS or Bicarbonate) does not contain primary amines (like Tris or Glycine), which will scavenge the dye.

Module 2: The Optimized Workflow

The following diagram illustrates the critical decision points to prevent precipitation and hydrolysis.

LabelingWorkflow Start Start: Solid Sulfo-Cy7.5 NHS Reconst Step 1: Reconstitution (Anhydrous DMSO/DMF) Start->Reconst Keep Dry Mix Step 3: Mixing (Vortex + Dropwise Addition) Reconst->Mix Immediate Use CheckProtein Step 2: Check Protein Buffer (Must be Amine-Free, pH 8.3) CheckProtein->Mix Decision Observation: Is it Cloudy? Mix->Decision Success Incubate 1h @ RT (Protect from light) Decision->Success Clear Solution Fail1 Precipitation Issue: Solvent Shock or Over-labeling Decision->Fail1 Cloudy/Pellet Purify Step 4: Purification (Desalting Column) Success->Purify

Figure 1: Critical path workflow for Sulfo-Cy7.5 labeling. Note the emphasis on anhydrous reconstitution and dynamic mixing.

Module 3: Technical Data & Specifications

Hydrolysis Kinetics (Why Time Matters)

The half-life of the NHS ester is strictly pH-dependent. You must balance reactivity with stability.[2]

pH ConditionHalf-Life of NHS Ester (Approx.)Recommendation
pH 7.0 (PBS) 4 - 5 hoursToo slow for efficient labeling; hydrolysis competes.
pH 8.0 - 8.5 1 hour Optimal Window. High amine reactivity, manageable hydrolysis.
pH > 9.0 < 10 minutesCritical Risk. Dye hydrolyzes faster than it labels.
Standard Protocol for IgG Labeling (1 mg scale)
  • Buffer Exchange: Ensure IgG is in PBS or 0.1M Sodium Bicarbonate (pH 8.3). Remove all Tris/Glycine via dialysis or desalting column [1].

  • Concentration: Adjust IgG concentration to 1–5 mg/mL. (Lower concentrations lead to poor labeling efficiency).

  • Dye Prep: Dissolve 1 mg Sulfo-Cy7.5 NHS ester in 100 µL anhydrous DMSO (10 mg/mL stock).

  • Calculation: For 1 mg IgG (~6.6 nmol), add ~100 nmol of dye (approx 15x excess).

    • Calculation: 100 nmol dye × 1180 g/mol ≈ 118 µg dye.

    • Volume: Add ~11.8 µL of the DMSO stock.

  • Reaction: Add dye dropwise while vortexing. Incubate 1 hour at Room Temperature in the dark.

  • Purification: Use a Sephadex G-25 or equivalent desalting column to remove free dye.

References

  • Mattson, G., et al. (1993). A practical approach to crosslinking. Molecular Biology Reports, 17, 167–183. (Foundational text on NHS ester chemistry and hydrolysis kinetics).

Sources

Sulfo-Cyanine7.5 Technical Support Center: A Guide to Enhancing Photostability in Long-Term Imaging

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Sulfo-Cyanine7.5. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Sulfo-Cyanine7.5 for long-term imaging applications and wish to maximize its performance by improving its photostability. Here, we will delve into the common challenges of photobleaching, provide in-depth troubleshooting advice, and answer frequently asked questions to help you achieve robust and reproducible results.

Sulfo-Cyanine7.5 is a near-infrared (NIR) fluorescent dye valued for its brightness, high quantum yield, and water solubility, making it an excellent choice for in vivo and deep-tissue imaging.[1][2][] However, like all fluorophores, it is susceptible to photobleaching, the irreversible loss of fluorescence upon exposure to light, which can be a significant limitation in long-term imaging studies.[4][5] This guide will equip you with the knowledge and practical strategies to mitigate this issue.

Understanding the Enemy: The Mechanism of Sulfo-Cyanine7.5 Photobleaching

Before we can effectively combat photobleaching, it's crucial to understand the underlying mechanisms. The photobleaching of cyanine dyes, including Sulfo-Cyanine7.5, is primarily driven by photo-oxidation.[6]

Here's a simplified breakdown of the process:

  • Excitation: When a Sulfo-Cyanine7.5 molecule absorbs a photon of light, it transitions to an excited singlet state.

  • Fluorescence (The Desired Outcome): In the ideal scenario, the molecule quickly returns to its ground state, emitting a photon as fluorescence.

  • Intersystem Crossing (The Problematic Turn): Occasionally, the excited molecule can transition to a long-lived, highly reactive triplet state.[5]

  • Reactive Oxygen Species (ROS) Generation: In the presence of molecular oxygen, the triplet-state dye can transfer its energy to oxygen, creating highly reactive singlet oxygen (¹O₂) and other ROS.[7][8]

  • Irreversible Damage: These ROS can then attack the polymethine chain of the cyanine dye, leading to irreversible chemical changes and the loss of fluorescence.[6]

This process is a primary cause of signal decay in long-term imaging experiments.

Troubleshooting Guide: Why is My Sulfo-Cyanine7.5 Signal Fading?

This section addresses common issues related to the photostability of Sulfo-Cyanine7.5 in a question-and-answer format, providing actionable solutions.

Question 1: My Sulfo-Cyanine7.5 signal is bleaching much faster than expected. What are the likely causes and how can I fix it?

Answer: Rapid photobleaching is a multifaceted problem. Here’s a checklist of potential culprits and their solutions:

  • Excessive Illumination Intensity: High-intensity light accelerates the generation of ROS and subsequent photobleaching.[7]

    • Solution: Reduce the laser power or lamp intensity to the lowest level that still provides a sufficient signal-to-noise ratio (SNR).[7] Utilize neutral density filters to attenuate the excitation light without altering its spectral properties.[7]

  • Prolonged Exposure Times: The longer the fluorophore is exposed to excitation light, the more likely it is to photobleach.[4][9]

    • Solution: Minimize exposure time by using the shortest possible acquisition time that yields a clear image. For time-lapse experiments, increase the interval between acquisitions as much as your experimental design allows.[7]

  • Presence of Oxygen: As discussed, molecular oxygen is a key player in the photobleaching cascade.

    • Solution: For fixed samples, use a high-quality antifade mounting medium containing oxygen scavengers. For live-cell imaging, consider using imaging chambers with controlled atmospheres or specialized media that reduce oxygen levels.[7]

  • Suboptimal Imaging Buffer: The chemical environment surrounding the fluorophore can significantly impact its stability.

    • Solution: Ensure your imaging buffer has a stable pH and is free of oxidizing agents. For live-cell imaging, use a freshly prepared, buffered medium.

Question 2: I'm using an antifade reagent, but my signal is still unstable. Am I using the right one, or is there something else I should be doing?

Answer: While antifade reagents are powerful tools, their effectiveness can vary depending on the fluorophore and the experimental conditions.

  • Compatibility is Key: Not all antifade reagents are equally effective for all dyes. Some reagents, like those containing phenylenediamine, can actually react with and degrade certain cyanine dyes.[10]

    • Recommended Antifade Reagents for Cyanine Dyes: Look for mounting media containing DABCO (1,4-diazabicyclo[2.2.2]octane), n-propyl gallate, or Trolox (a vitamin E analog).[10] Commercial reagents like ProLong Gold have also been shown to be effective.[11]

  • Mechanism of Action: Antifade reagents work by quenching triplet states and scavenging ROS.

    • Pro-Tip: For live-cell imaging, cell-permeable antioxidants like Trolox can be added to the imaging medium to provide real-time protection.

  • Proper Curing: For mounting media that require curing, ensure you follow the manufacturer's instructions precisely. Incomplete curing can compromise the effectiveness of the antifade components. ProLong Gold, for instance, requires about 24 hours to cure at room temperature in the dark.[11]

Question 3: Can I improve the photostability of Sulfo-Cyanine7.5 by changing my imaging technique?

Answer: Absolutely. Advanced imaging techniques can significantly reduce photobleaching.

  • Confocal vs. Widefield: While confocal microscopy provides excellent optical sectioning, the point-scanning nature can lead to intense localized illumination. If you are using a confocal microscope, be mindful of the laser power and pixel dwell time.

  • Two-Photon Excitation: This technique uses a longer wavelength for excitation, which is less damaging to the sample and reduces out-of-focus photobleaching.[7]

  • Light-Sheet Fluorescence Microscopy (LSFM): LSFM illuminates only a thin plane of the sample at a time, dramatically reducing the overall light exposure and phototoxicity.[7]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for Sulfo-Cyanine7.5 to maintain its stability?

A1: Sulfo-Cyanine7.5 and its conjugates should be stored at -20°C in the dark and protected from moisture.[12][13] Repeated freeze-thaw cycles should be avoided. When preparing stock solutions, it is best to aliquot them into smaller, single-use volumes.

Q2: Does the conjugation of Sulfo-Cyanine7.5 to a protein or antibody affect its photostability?

A2: The local environment of the dye can influence its photostability. While the intrinsic properties of the dye are the primary determinant, factors such as the proximity to certain amino acid residues or the overall conformation of the labeled molecule can have an effect. It is always advisable to empirically test the photostability of your specific conjugate.

Q3: Are there any chemical modifications to cyanine dyes that can inherently improve their photostability?

A3: Yes, research has shown that structural modifications to the cyanine core can enhance photostability. For example, the direct conjugation of molecules like cyclooctatetraene (COT) to cyanine dyes has been demonstrated to dramatically improve their photostability.[14] While these modifications are not something an end-user can typically perform, being aware of these advancements can inform the selection of next-generation fluorophores.

Q4: Can I use Sulfo-Cyanine7.5 for super-resolution microscopy, and what are the photostability considerations?

A4: While some cyanine dyes are used in super-resolution techniques like STORM and PALM, these methods often have specific photochemical requirements (e.g., photoswitching capabilities). The photostability of Sulfo-Cyanine7.5 would be a critical factor to consider, and specific protocols would need to be optimized to manage photobleaching during the extensive imaging required for these techniques.

Experimental Protocols

Protocol 1: Quantitative Assessment of Photobleaching

This protocol allows you to quantify the rate of photobleaching for your Sulfo-Cyanine7.5 conjugate under your specific imaging conditions.

  • Sample Preparation: Prepare your sample (e.g., cells labeled with Sulfo-Cyanine7.5 conjugate) as you would for your experiment.

  • Image Acquisition:

    • Select a region of interest (ROI).

    • Acquire a time-lapse series of images with your standard imaging settings (laser power, exposure time, etc.). Keep the time interval between images constant.

    • Continue acquiring images until the fluorescence intensity has decreased significantly.

  • Data Analysis:

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Normalize the intensity values to the initial intensity (at time zero).

    • Plot the normalized intensity as a function of time or image number. This will give you a photobleaching curve.

  • Comparison: You can use this method to compare the photostability of Sulfo-Cyanine7.5 under different conditions (e.g., with and without an antifade reagent, at different laser powers).

Protocol 2: Preparation of an Antifade Mounting Medium with Trolox

This is a recipe for a simple, effective antifade mounting medium for fixed samples.

Materials:

  • Glycerol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

Procedure:

  • Prepare a 20 mM stock solution of Trolox in ethanol. Store at -20°C.

  • Prepare the mounting medium by mixing 9 parts glycerol with 1 part 10x PBS.

  • Just before use, add the Trolox stock solution to the glycerol/PBS mixture to a final concentration of 2 mM.

  • Vortex well to mix.

  • Apply a small drop of the mounting medium to your sample and coverslip.

  • Seal the coverslip with nail polish or a commercial sealant.

Data Presentation

Parameter Condition A (Standard) Condition B (Optimized) Expected Outcome
Excitation Intensity HighLowReduced photobleaching rate
Exposure Time LongShortSlower signal decay
Antifade Reagent NoneTrolox-basedEnhanced signal longevity
Imaging Technique ConfocalLight-SheetSignificantly improved photostability

Visualizations

Photobleaching_Pathway cluster_0 Sulfo-Cyanine7.5 Ground State cluster_1 Excited States cluster_2 Processes cluster_3 Outcome S0 S₀ S1 Excited Singlet State (S₁) S0->S1 Excitation S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing T1->S0 Phosphorescence (slow) ROS_Gen ROS Generation (with O₂) T1->ROS_Gen Absorption Photon Absorption Fluorescence Fluorescence ISC Intersystem Crossing Bleached Photobleached Dye ROS_Gen->Bleached Oxidation

Caption: The photobleaching pathway of Sulfo-Cyanine7.5.

Troubleshooting_Workflow Start Rapid Photobleaching Observed Check_Intensity Reduce Excitation Intensity? Start->Check_Intensity Check_Intensity->Start No Check_Exposure Shorten Exposure Time? Check_Intensity->Check_Exposure Yes Check_Exposure->Check_Intensity No Check_Antifade Use/Optimize Antifade Reagent? Check_Exposure->Check_Antifade Yes Check_Antifade->Check_Exposure No Check_Technique Change Imaging Technique? Check_Antifade->Check_Technique Yes Check_Technique->Check_Antifade No Solution_Found Problem Solved Check_Technique->Solution_Found Yes

Caption: A troubleshooting workflow for addressing rapid photobleaching.

References

  • AxisPharm. (n.d.). sulfo-Cyanine7.5. Retrieved from [Link]

  • News-Medical. (2018, October 24). Minimizing Photobleaching in Fluorescence Microscopy. Retrieved from [Link]

  • Icha, J., Weber, M., Waters, J. C., & Norden, C. (2017). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Journal of Cell Biology, 216(7), 1889–1899. [Link]

  • Uno, S. N., Kamiya, M., Yoshihara, T., Sugawara, K., Okabe, K., Tarhan, M. C., ... & Urano, Y. (2014). A super-photostable organic dye for long-term live-cell single-protein imaging.
  • KEYENCE. (n.d.). How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. Retrieved from [Link]

  • Dempsey, G. T., Vaughan, J. C., Chen, K. H., Bates, M., & Zhuang, X. (2011). Enhanced photostability of cyanine fluorophores across the visible spectrum.
  • Ghosh, S., Roy, P., Karmakar, P., & Chowdhury, P. K. (2020). Improvement of Photostability and NIR Activity of Cyanine Dye Through Nanohybrid Formation: Key Information from Ultrafast Dynamical Studies. The Journal of Physical Chemistry C, 124(39), 21643-21653.
  • Salisbury, J. H., Tarchick, M. J., & Pabba, M. (2024). Method for optimizing imaging parameters to record neuronal and cellular activity at depth with bioluminescence. Neurophotonics, 11(2), 024206.
  • Liu, R., Yuan, L., Liu, Y., Wu, S., & Qu, J. (2017). A photostable cationic fluorophore for long-term bioimaging.
  • van der Velde, J. H., Oelerich, J., Huang, J., Smit, J. H., Kirilova, A., Galiani, S., ... & Cordes, T. (2016). On the mechanisms of cyanine fluorophore photostabilization.
  • Pandey, M. D., et al. (2015). Measurement of Cyanine Dye Photobleaching in Photosensitizer Cyanine Dye Conjugates Could Help in Optimizing Light Dosimetry for Improved Photodynamic Therapy of Cancer. PLoS ONE, 10(7), e0131338.
  • Lee, H., Lee, J., Kim, S., & Kim, S. K. (2021). Mechanism of Cyanine5 to Cyanine3 Photoconversion and Its Application for High-Density Single-Particle Tracking in a Living Cell. Journal of the American Chemical Society, 143(33), 13142-13150.
  • Wikipedia. (n.d.). Photobleaching. Retrieved from [Link]

  • Svanvik, N., et al. (2001). Accelerated Photobleaching of a Cyanine Dye in the Presence of a Ternary Target DNA, PNA Probe, Dye Catalytic Complex: A Molecular Diagnostic. Journal of the American Chemical Society, 123(5), 803-809.

Sources

Minimizing fluorescence quenching in Sulfo-Cyanine7.5 conjugates

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Fluorescence Quenching for Optimal Performance

Welcome to the technical support center for Sulfo-Cyanine7.5 (Sulfo-Cy7.5) conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on troubleshooting and minimizing fluorescence quenching in their experiments. As Senior Application Scientists, we have compiled this guide based on established scientific principles and extensive field experience to ensure the reliability and reproducibility of your results.

Understanding Fluorescence Quenching in Sulfo-Cy7.5 Conjugates

Sulfo-Cy7.5 is a near-infrared (NIR) fluorescent dye prized for its high quantum yield, excellent water solubility, and suitability for in vivo imaging.[1][][3] However, like all fluorophores, its performance can be compromised by fluorescence quenching, a phenomenon that leads to a decrease in fluorescence intensity. Understanding the mechanisms behind quenching is the first step toward mitigating its effects.

Key Mechanisms of Fluorescence Quenching

Fluorescence quenching can occur through several mechanisms, often exacerbated by the conjugation process itself. The most common culprits for Sulfo-Cy7.5 conjugates are:

  • Self-Quenching (Aggregation-Induced Quenching): This is the most prevalent issue with fluorescently labeled biomolecules.[4] When multiple Sulfo-Cy7.5 molecules are in close proximity on a protein or antibody, they can form non-fluorescent H-aggregates through π-stacking interactions.[5][6] This leads to a significant reduction in the overall fluorescence signal, even with a high degree of labeling.[4]

  • Dynamic Quenching: This occurs when the excited fluorophore collides with a quencher molecule in the solution, such as molecular oxygen, leading to non-radiative energy loss.[]

  • Static Quenching: This involves the formation of a non-fluorescent complex between the fluorophore and a quencher molecule in the ground state.[]

  • Photobleaching: Prolonged exposure to excitation light can lead to irreversible photochemical destruction of the Sulfo-Cy7.5 molecule, resulting in a permanent loss of fluorescence.[8]

The following diagram illustrates the primary pathways leading to fluorescence quenching in Sulfo-Cy7.5 conjugates.

Mechanisms of Sulfo-Cyanine7.5 Fluorescence Quenching High DOL High DOL Close Proximity Close Proximity High DOL->Close Proximity Aggregation (H-dimers) Aggregation (H-dimers) Close Proximity->Aggregation (H-dimers) Self-Quenching Self-Quenching Aggregation (H-dimers)->Self-Quenching Low Fluorescence Low Fluorescence Self-Quenching->Low Fluorescence Environmental Factors Environmental Factors Dynamic Quenching Dynamic Quenching Environmental Factors->Dynamic Quenching External Quenchers External Quenchers External Quenchers->Dynamic Quenching Static Quenching Static Quenching External Quenchers->Static Quenching Dynamic Quenching->Low Fluorescence Static Quenching->Low Fluorescence Light Exposure Light Exposure Photobleaching Photobleaching Light Exposure->Photobleaching Photobleaching->Low Fluorescence

Caption: Primary causes of reduced fluorescence in Sulfo-Cy7.5 conjugates.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the preparation and use of Sulfo-Cy7.5 conjugates in a question-and-answer format.

FAQ 1: My Sulfo-Cy7.5 conjugate has a high Degree of Labeling (DOL), but the fluorescence is weak. What is the likely cause and how can I fix it?

This is a classic sign of self-quenching due to an excessively high DOL. While it may seem counterintuitive, attaching too many dye molecules to a single protein or antibody leads to decreased fluorescence.[4]

Causality: At high labeling densities, the Sulfo-Cy7.5 molecules are forced into close proximity, leading to the formation of non-fluorescent aggregates. This is especially true for antibodies, which have multiple lysine residues that can be labeled.[5]

Solution Workflow:

  • Optimize the Dye-to-Protein Molar Ratio: The key is to find the "sweet spot" where you achieve sufficient labeling for a strong signal without inducing significant quenching.

    • Starting Point: For most antibodies (IgG), a starting molar ratio of 10:1 (dye:protein) is recommended.[9][10]

    • Optimization: Perform a titration series with varying molar ratios (e.g., 5:1, 10:1, 15:1, 20:1) to determine the optimal ratio for your specific protein.[10]

  • Accurately Determine the DOL: After conjugation and purification, it is crucial to calculate the actual DOL to correlate it with fluorescence intensity.

The following table provides a general guide for optimal DOL for different biomolecules.

BiomoleculeRecommended DOL Range
IgG Antibodies2 - 4
Peptides1 - 2
Other Proteins2 - 6 (highly protein-dependent)

Experimental Protocol: Determining the Degree of Labeling (DOL)

This protocol allows you to spectrophotometrically determine the number of Sulfo-Cy7.5 molecules conjugated to each protein molecule.

Materials:

  • Purified Sulfo-Cy7.5 conjugate

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Ensure the conjugate is thoroughly purified to remove all unconjugated dye. This can be achieved using size-exclusion chromatography (e.g., Sephadex G-25) or dialysis.[11]

  • Measure the absorbance of the conjugate solution at 280 nm (A280) and ~778 nm (Amax for Sulfo-Cy7.5).[12] If the absorbance is too high, dilute the sample with PBS and record the dilution factor.[11]

  • Calculate the molar concentration of the protein using the following formula:

    • Protein Concentration (M) = [A280 - (Amax x CF)] / εprotein

      • CF (Correction Factor): The absorbance of Sulfo-Cy7.5 at 280 nm as a fraction of its absorbance at its Amax. For Sulfo-Cy7.5, the CF is approximately 0.09.[12][13]

      • εprotein: The molar extinction coefficient of the protein at 280 nm. For IgG, this is ~210,000 M-1cm-1.

  • Calculate the molar concentration of the dye:

    • Dye Concentration (M) = Amax / εdye

      • εdye: The molar extinction coefficient of Sulfo-Cy7.5 at its Amax, which is approximately 222,000 M-1cm-1.[12]

  • Calculate the DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

FAQ 2: The fluorescence of my conjugate seems to be decreasing over time, even when stored properly. What could be happening?

This issue could be due to several factors, including instability of the conjugate leading to aggregation, or the presence of trace amounts of quenchers in your storage buffer.

Causality:

  • Aggregation Over Time: Even at optimal DOL, conjugates can aggregate over time, especially if stored at high concentrations or in suboptimal buffers.

  • Buffer Components: Certain buffer components can act as quenchers. For example, some preservatives or high salt concentrations can negatively impact fluorescence.[14]

Solution Workflow:

  • Optimize Storage Conditions:

    • Temperature: Store conjugates at 4°C for short-term use and in aliquots at -20°C or -80°C for long-term storage.[15] Avoid repeated freeze-thaw cycles.

    • Light Protection: Sulfo-Cy7.5 is light-sensitive. Always store conjugates in the dark.[16]

    • Concentration: Store conjugates at a concentration of 1-2 mg/mL. If a lower concentration is needed for your application, dilute it just before use.

  • Evaluate Your Storage Buffer:

    • Use a clean, sterile buffer such as PBS.

    • Avoid buffers containing primary amines (e.g., Tris, glycine) if there is any residual unreacted dye, as this can interfere with the stability.[17]

    • Consider adding a stabilizing agent like bovine serum albumin (BSA) at a low concentration (0.1-1%), but be aware that this will interfere with protein concentration measurements based on A280.

FAQ 3: I am seeing a rapid loss of fluorescence during microscopy. How can I prevent this?

This is a clear indication of photobleaching .

Causality: The high-intensity light used for fluorescence excitation can cause irreversible damage to the Sulfo-Cy7.5 molecules.

Solution Workflow:

  • Minimize Light Exposure:

    • Use neutral density filters to reduce the intensity of the excitation light to the minimum level required for adequate signal detection.

    • Reduce the exposure time during image acquisition.

    • Locate the region of interest using brightfield or a lower magnification before exposing the sample to high-intensity excitation light.[8]

  • Use Antifade Reagents:

    • Mount your samples in a commercially available antifade mounting medium. These reagents often contain free radical scavengers that help protect the fluorophore from photobleaching.[8][18] Ascorbic acid (Vitamin C) can also be effective in reducing photobleaching.[19]

  • Optimize Imaging Settings:

    • Use a sensitive detector to minimize the required excitation intensity.

    • For live-cell imaging, ensure the cells are healthy, as stressed or dying cells can be more susceptible to photobleaching.

Advanced Strategies for Minimizing Quenching

For applications requiring high fluorescence brightness, consider these advanced strategies during the conjugate design and preparation phase.

Site-Specific Conjugation

Traditional amine-reactive labeling (targeting lysine residues) results in a heterogeneous population of conjugates with varying DOL and labeling sites.[20] This can lead to batch-to-batch variability and an increased likelihood of quenching if dyes are conjugated to closely spaced lysines.

Site-specific conjugation methods offer precise control over the location and stoichiometry of dye attachment. This can significantly reduce self-quenching by ensuring a defined distance between fluorophores.

Common Strategies:

  • Engineered Cysteine Residues: Introduce a cysteine residue at a specific location on the protein surface for conjugation with a maleimide-functionalized Sulfo-Cy7.5.[21]

  • Unnatural Amino Acids: Incorporate an unnatural amino acid with a unique reactive handle (e.g., an azide or alkyne) for click chemistry-based conjugation.[22]

Use of Linkers and Spacers

Introducing a flexible linker or spacer between the biomolecule and the Sulfo-Cy7.5 dye can help to reduce quenching.[23]

Causality: The linker increases the distance between the dye and the protein surface and between adjacent dye molecules, reducing the likelihood of interactions that lead to quenching.[23] PEG linkers are commonly used for this purpose.

The following diagram illustrates a workflow for optimizing Sulfo-Cy7.5 conjugation to minimize quenching.

Workflow for Optimized Sulfo-Cy7.5 Conjugation cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis cluster_optimization Optimization Protein Prep Protein Preparation (2-10 mg/mL, amine-free buffer) Molar Ratio Select Molar Ratio (Start with 10:1) Protein Prep->Molar Ratio Dye Prep Dye Preparation (Freshly prepared in DMSO) Dye Prep->Molar Ratio Reaction Incubation (RT, 1 hour, in the dark) Molar Ratio->Reaction Purification Purification (Size-Exclusion Chromatography) Reaction->Purification DOL Calc DOL Calculation (Spectrophotometry) Purification->DOL Calc Fluorescence Check Measure Fluorescence DOL Calc->Fluorescence Check Adjust Ratio Adjust Molar Ratio Fluorescence Check->Adjust Ratio Low Signal Optimal Conjugate Optimal Conjugate Fluorescence Check->Optimal Conjugate Bright Signal Adjust Ratio->Molar Ratio

Caption: A systematic approach to achieving brightly fluorescent Sulfo-Cy7.5 conjugates.

By understanding the causes of fluorescence quenching and implementing these troubleshooting and optimization strategies, you can significantly improve the performance and reliability of your Sulfo-Cyanine7.5 conjugates.

References

  • Sulfo-CYanine Antibody Labeling Kit. (n.d.). Interchim. Retrieved February 6, 2026, from [Link]

  • Is there a labeling process for Sulfo-Cyanine7 (CY7)? (2025, July 2). ResearchGate. Retrieved February 6, 2026, from [Link]

  • How To Determine Degree of Protein Labeling. (2015, November 10). G-Biosciences. Retrieved February 6, 2026, from [Link]

  • sulfo-Cyanine7.5. (n.d.). AxisPharm. Retrieved February 6, 2026, from [Link]

  • Preventing Radiobleaching of Cyanine Fluorophores Enhances Stability of Nuclear/NIRF Multimodality Imaging Agents. (2017, January 31). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Evaluating the Effect of Dye-Dye Interactions of Xanthene-Based Fluorophores in the Fluorosequencing of Peptides. (2022, May 27). PMC. Retrieved February 6, 2026, from [Link]

  • Minimization of self-quenching fluorescence on dyes conjugated to biomolecules with multiple labeling sites via asymmetrically charged NIR fluorophores. (n.d.). PMC. Retrieved February 6, 2026, from [Link]

  • The Detection of Food Additives Using a Fluorescence Indicator Based on 6– p–Toluidinylnaphthalence-2-sulfonate and Cationic Pillar[17]arene. (n.d.). PMC. Retrieved February 6, 2026, from [Link]

  • Flow Cytometry Troubleshooting. (2024, July 26). Antibodies.com. Retrieved February 6, 2026, from [Link]

  • Cyanine dyes and their applications as luminescence quenching compounds. (n.d.). Google Patents.
  • Preventing Radiobleaching of Cyanine Fluorophores Enhances Stability of Nuclear/NIRF Multimodality Imaging Agents. (n.d.). PMC. Retrieved February 6, 2026, from [Link]

  • (PDF) Mechanism of 3,3'-Disulfopropyl-5,5'-Dichloro Thiacyanine Anion Interaction With Citrate-Capped Silver Nanoparticles: Adsorption and J-aggregation. (2016, July 15). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Troubleshooting - Flow Cytometry Guide. (n.d.). Bio-Rad Antibodies. Retrieved February 6, 2026, from [Link]

  • The Antidote for Photobleaching. (n.d.). Electron Microscopy Sciences. Retrieved February 6, 2026, from [Link]

  • Minimizing Photobleaching in Fluorescence Microscopy. (2018, October 24). News-Medical. Retrieved February 6, 2026, from [Link]

  • Accepted Manuscript. (n.d.). RSC Publishing. Retrieved February 6, 2026, from [Link]

  • Site-selective lysine conjugation methods and applications towards antibody–drug conjugates. (n.d.). Chemical Communications (RSC Publishing). Retrieved February 6, 2026, from [Link]

  • Photoblueing of organic dyes can cause artifacts in super-resolution microscopy. (2021, February 25). NIH. Retrieved February 6, 2026, from [Link]

  • Site-Specific Labeling of Cyanine and Porphyrin Dye-Stabilized Nanoemulsions with Affibodies for Cellular Targeting. (n.d.). PMC. Retrieved February 6, 2026, from [Link]

  • Site-Specific Antibody Conjugation with Payloads beyond Cytotoxins. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

  • Stability of fluorescent antibody conjugates stored under various conditions. (n.d.). PMC. Retrieved February 6, 2026, from [Link]

Sources

Technical Support Center: Optimizing Sulfo-Cyanine7.5 In Vivo Imaging

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Specialist: Senior Application Scientist, In Vivo Imaging Division Topic: Background Noise Reduction & Signal Optimization Probe: Sulfo-Cyanine7.5 (Sulfo-Cy7.5) Emission Channel: Near-Infrared (NIR) ~800 nm[1][]

Executive Summary: The Physics of "Noise"

Welcome to the technical support center. If you are experiencing low Signal-to-Noise Ratios (SNR) with Sulfo-Cy7.5, you are likely battling one of three adversaries: Chlorophyll (dietary fluorescence), Scattering (fur/skin), or Clearance (non-specific organ uptake).

Sulfo-Cy7.5 is a hydrophilic, sulfonated heptamethine cyanine dye with peak excitation at 788 nm and emission at 808 nm . While this window (NIR-I/II border) minimizes tissue autofluorescence compared to visible dyes (e.g., FITC, Cy3), it is not background-free. This guide provides the causal logic and protocols to eliminate these noise sources.

Part 1: Biological Background Noise (The Animal)

Q: Why is the abdominal region glowing even in my control animals?

Diagnosis: Dietary Autofluorescence (Chlorophyll).[3] Technical Explanation: Standard rodent chow contains alfalfa, which is rich in chlorophyll.[4] While chlorophyll absorbs blue/red light, its fluorescence tail extends significantly into the 700–800 nm range. In the gut, chlorophyll breaks down into pheophorbides, which are highly fluorescent and accumulate in the stomach and intestines, obscuring abdominal targets.

The Fix: The "White Diet" Protocol

  • Action: Switch animals to a purified, alfalfa-free diet (e.g., AIN-93M or casein-based formulas).

  • Timeline: Initiate diet change 5–7 days prior to imaging to clear the gut of existing chlorophyll.

  • Verification: Image a non-injected control mouse on the new diet to establish a "dark" baseline.

Q: I see high signal in the Kidneys and Liver. Is this "background"?

Diagnosis: Clearance Pathway Interference. Technical Explanation: Sulfo-Cy7.5 is highly hydrophilic due to its sulfonate groups (


).
  • Free Dye: If unconjugated, it is rapidly cleared via the renal pathway (kidneys

    
     bladder).
    
  • Conjugates: If attached to a protein/antibody, the clearance profile shifts based on the size and charge of the conjugate. Large molecules often undergo hepatic clearance (liver

    
     bile 
    
    
    
    gut).
  • Note: High kidney signal often indicates "free dye" contamination in your sample.

The Fix: Blocking and Purification [4]

  • Step 1 (Purification): Ensure your conjugate is free of unbound dye using spin desalting columns (7K MWCO) or dialysis. Free dye creates a "renal flare" that ruins SNR.

  • Step 2 (Time-Gating): Image at late time points (24h–48h). Non-specific blood pool signal clears faster than specific tumor binding (EPR effect or receptor-mediated).

Q: Does shaving the mouse cause more noise?

Diagnosis: Keratin Scattering & Micro-stubble. Technical Explanation: Fur is a massive scatterer of NIR light. Shaving leaves "micro-stubble" that acts like a diffraction grating, scattering excitation light and ruining spatial resolution. Furthermore, nicks from razors cause inflammation, recruiting macrophages which can nonspecifically uptake dye.

The Fix: Chemical Depilation

  • Protocol: Use a commercial depilatory cream (e.g., Nair) for 30–60 seconds, then wipe clean with warm water.

  • Critical: Do this 24 hours before imaging . This allows any mild skin irritation (which causes autofluorescence) to subside.

Part 2: Optical & Technical Noise (The Instrument)

Q: My signal is weak. Can I use my Cy7 filter set?

Diagnosis: Spectral Mismatch (Bleed-through). Technical Explanation:

  • Cy7: Ex 750 nm / Em 773 nm.

  • Sulfo-Cy7.5: Ex 788 nm / Em 808 nm.[][5] Using a standard Cy7 filter cuts off ~50% of the Sulfo-Cy7.5 emission tail. Conversely, using a broad "ICG" filter might include too much excitation light leakage.

The Fix: Optimized Filter Selection Use a filter set specifically centered on 785/810 nm . If your instrument (e.g., IVIS) has a tunable filter, set Excitation to 780 nm and Emission to 820 nm to maximize the Stokes shift separation and reduce excitation bleed-through.

Q: How do I remove background after imaging?

Diagnosis: Need for Spectral Unmixing. Technical Explanation: Background (skin/tissue) has a broad, flat spectrum. Sulfo-Cy7.5 has a distinct spectral "fingerprint." By imaging at multiple wavelengths, you can mathematically separate these signals.

The Fix: Spectral Unmixing Workflow

  • Acquire Sequence: Image the animal using a sequence of emission filters (e.g., 780, 800, 820, 840 nm) while holding excitation constant (or stepping both).

  • Define Endmembers: Select a region of interest (ROI) on the background (skin) and an ROI on the target (probe).

  • Unmix: Use the software's Linear Unmixing algorithm to assign pixel intensity to either "Probe" or "Background."

Part 3: Visualizing the Noise Management

Diagram 1: The Noise Source Decision Tree

Caption: A logic flow to identify the origin of background noise based on anatomical location and signal characteristics.

NoiseTree Start Problem: High Background Signal Loc Where is the signal localized? Start->Loc Abdomen Abdomen / Gut Loc->Abdomen Stomach/Intestines Kidney Kidneys / Bladder Loc->Kidney Flank/Pelvis Skin Whole Body / Skin Surface Loc->Skin Diffuse/Superficial Diet Cause: Chlorophyll in Chow Action: Switch to Alfalfa-Free Diet Abdomen->Diet FreeDye Cause: Free Dye Clearance Action: Purify Conjugate (HPLC/Dialysis) Kidney->FreeDye Fur Cause: Fur Scattering Action: Depilatory Cream Skin->Fur Visible Hair Filter Cause: Filter Bleed-through Action: Check Ex/Em Settings Skin->Filter Hair Removed

Diagram 2: The "Clean Imaging" Workflow

Caption: Step-by-step experimental protocol to minimize noise before and during image acquisition.

Workflow cluster_prep Phase 1: Preparation (T - 7 Days) cluster_animal Phase 2: Animal Prep (T - 24 Hours) cluster_image Phase 3: Acquisition Diet Diet Switch (Alfalfa-Free) Hair Hair Removal (Depilatory Cream) Diet->Hair Probe Probe QC (<5% Free Dye) Probe->Hair Fast Fasting (Optional) (Reduce fecal mass) Hair->Fast Settings Filter Check Ex: 780nm / Em: 810nm Fast->Settings Unmix Spectral Unmixing (Multi-wavelength) Settings->Unmix

Part 4: Data Summary & Protocols

Table 1: Sulfo-Cy7.5 vs. Common Noise Sources
ParameterSulfo-Cyanine7.5Chlorophyll (Diet)Tissue Autofluorescence
Excitation Peak 788 nm~430 nm & ~660 nm< 600 nm (Collagen/NADH)
Emission Peak 808 nm~680 nm (Tail > 750 nm)500–600 nm
Clearance Renal (Free) / Hepatic (Conj.)Fecal (Gut transit)N/A (Static)
Mitigation Strategy N/AAlfalfa-Free Diet Spectral Unmixing
Standard Operating Procedure: Background Reduction
  • Dietary Control: Replace standard chow with AIN-93M (purified) diet 7 days pre-imaging.

  • Probe Purification: Run conjugate through a PD-10 desalting column. Measure Absorbance ratio (A280/A788) to confirm labeling efficiency and absence of free dye.

  • Animal Prep: Apply depilatory cream to the ROI. Rinse thoroughly with warm water. Wait 24 hours before imaging to allow skin inflammation to subside.

  • Control Group: Always image a "Mock Injected" animal (saline only) on the same diet to set the noise floor.

  • Acquisition:

    • Set Exposure time to avoid saturation (keep counts < 60,000 for 16-bit sensors).

    • If using IVIS/Maestro: Acquire an "Image Cube" (760–850 nm in 10 nm steps) for spectral unmixing.

References

  • Citation Context: Defines the excitation (788 nm) and emission (808 nm) spectra and hydrophilicity of the probe.
  • TestDiet. (2008). The Impact of Laboratory Animal Diets on Autofluorescence Imaging in Animals. Retrieved from [Link]

    • Citation Context: Establishes the link between alfalfa-based diets and abdominal autofluorescence in the NIR range.
  • Inoue, Y., et al. (2008).[3] Diet and abdominal autofluorescence detected by in vivo fluorescence imaging of living mice. Molecular Imaging. Retrieved from [Link]

    • Citation Context: Provides the timeline (1-2 days rapid decline, stabilized by 4-7 days) for diet switching to reduce noise.
  • Citation Context: Explains the mechanism of spectral unmixing to separate tissue background
  • Citation Context: Verification of spectral peaks and Stokes shift d

Sources

Validation & Comparative

Photostability Comparison Guide: Sulfo-Cyanine7.5 vs. Indocyanine Green (ICG)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: Sulfo-Cyanine7.5 (Sulfo-Cy7.5) demonstrates significantly superior photostability and fluorescence quantum yield (QY) in aqueous environments compared to Indocyanine Green (ICG) .[1]

While ICG remains the clinical gold standard due to FDA approval, its utility is severely limited by rapid aqueous degradation, concentration-dependent quenching (H-dimer formation), and low photostability (


 seconds to minutes under high irradiance). Sulfo-Cy7.5 overcomes these limitations through a structurally rigidified polymethine chain and extensive sulfonation, making it the preferred choice for long-term tracking, deep-tissue imaging, and quantitative research applications where signal consistency is paramount.

Introduction: The Stability Challenge in NIR Imaging

Near-infrared (NIR) fluorophores are critical for deep-tissue imaging because biological tissues exhibit minimal autofluorescence and light scattering in the 700–900 nm window. However, the conjugated double-bond systems required to reach these wavelengths are inherently susceptible to oxidative attack and photobleaching.

  • Indocyanine Green (ICG): A tricarbocyanine dye approved for clinical use (angiography, hepatic function). It is notorious for its instability in water and rapid photodegradation.

  • Sulfo-Cyanine7.5: A modern, hydrophilically modified heptamethine cyanine dye designed to replace ICG in research settings. It features a rigidified linker and sulfonate groups to enhance brightness and resistance to bleaching.

Chemical & Physical Properties Comparison

The fundamental difference in performance stems from molecular structure. ICG relies on a flexible heptamethine chain, whereas Sulfo-Cy7.5 incorporates a rigid cyclohexenyl ring within the polymethine bridge.

Table 1: Physicochemical Specifications
FeatureIndocyanine Green (ICG)Sulfo-Cyanine7.5Performance Implication
Core Structure Flexible Heptamethine ChainRigidified (Cyclohexenyl) PolymethineRigidity = Stability. The rigid linker prevents isomerization and non-radiative decay.
Solubility Amphiphilic (binds albumin)Highly Hydrophilic (4 Sulfonate groups)Sulfo-Cy7.5 does not require organic co-solvents (e.g., DMSO) for stability.
Aggregation High (forms H-dimers >10 µM)Low (Electrostatic repulsion)ICG self-quenches rapidly; Sulfo-Cy7.5 retains brightness at higher concentrations.
Quantum Yield (aq) < 1% (0.01–0.02)~10–13% (0.10–0.13)Sulfo-Cy7.5 is 5–10x brighter in pure aqueous buffer.
Ex / Em Max 780 nm / 810 nm788 nm / 808 nmSpectrally similar; Sulfo-Cy7.5 is a drop-in replacement for ICG filters.

Photostability Analysis & Degradation Mechanisms

ICG Degradation Pathway

ICG is chemically fragile. In aqueous solution, it undergoes two primary degradation modes:

  • Oxidative Cleavage: The polymethine chain is attacked by reactive oxygen species (ROS), specifically singlet oxygen (

    
    ) generated by the dye itself upon excitation. This cleaves the molecule into non-fluorescent fragments (e.g., dioxetane intermediates).
    
  • Thermal/Dark Hydrolysis: Even without light, ICG degrades in water (

    
     hours) due to nucleophilic attack on the double bonds.
    
Sulfo-Cyanine7.5 Stabilization

Sulfo-Cy7.5 mitigates these issues via:

  • Steric Protection: The cyclohexenyl ring in the linker shields the central methine carbons from nucleophilic and oxidative attack.

  • Suppression of Isomerization: Flexible cyanines lose energy by twisting (photoisomerization). The rigid linker locks the molecule in a planar, emissive state, increasing Quantum Yield and reducing the time the molecule spends in vulnerable excited states.

Diagram 1: Structural Degradation Pathways

The following diagram illustrates the mechanistic divergence between the two fluorophores.

DegradationPathways ICG Indocyanine Green (ICG) (Flexible Chain) ROS Singlet Oxygen (¹O₂) Generation ICG->ROS Isomerization Photoisomerization (Twisting) ICG->Isomerization High Probability Cy75 Sulfo-Cyanine7.5 (Rigidified Linker) Rigid Rigid Cyclohexenyl Ring Prevents Twisting Cy75->Rigid Structural Lock Excitation NIR Excitation (780-800nm) Excitation->ICG Excitation->Cy75 Cleavage Oxidative Cleavage of Polymethine Chain ROS->Cleavage Self-Sensitized Attack ROS->Rigid Steric Shielding Fragments Non-Fluorescent Fragments (Rapid Signal Loss) Cleavage->Fragments Stable High Fluorescence Output (Slow Bleaching) Rigid->Stable Radiative Decay Favored

Caption: Comparative degradation pathways. ICG suffers from oxidative cleavage and isomerization, while Sulfo-Cy7.5's rigid linker physically blocks these decay routes.

Experimental Protocol: Measuring Photostability

To objectively compare these dyes, researchers must use a controlled, self-validating system. Relying on literature values is insufficient due to variations in light source power and solvent conditions.

Protocol: Comparative Photobleaching Assay

Objective: Determine the photobleaching half-life (


) of ICG vs. Sulfo-Cy7.5.

Reagents:

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • Freshly prepared ICG and Sulfo-Cy7.5 stock solutions (dissolved in water).

Workflow:

  • Normalization: Dilute both dyes in PBS to an absorbance of 0.1 OD at 780 nm .

    • Why? Matching optical density (OD) ensures both samples absorb the same number of photons, making the bleaching rate comparison valid. Matching molar concentration is incorrect due to differences in extinction coefficients.

  • Setup: Place samples in a quartz cuvette (1 cm path length).

  • Irradiation: Expose samples to a continuous NIR LED or Laser diode (780 nm or 808 nm) at a fixed irradiance (e.g.,

    
    ).
    
    • Control: Keep a "Dark Control" sample wrapped in foil to correct for thermal degradation (critical for ICG).

  • Data Acquisition: Measure fluorescence intensity (

    
    ) every 30 seconds for 60 minutes.
    
  • Analysis: Plot

    
     vs. Time. Fit to a mono-exponential decay model:
    
    
    
    
    Calculate half-life:
    
    
    .
Diagram 2: Experimental Workflow

PhotostabilityProtocol Prep Sample Prep Normalize to 0.1 OD Control Dark Control (Thermal Stability) Prep->Control Light Irradiation (780nm LED, 50mW/cm²) Prep->Light Measure Time-Lapse Fluorescence Reading Control->Measure Correction Factor Light->Measure t = 0, 30s, 60s... Analyze Data Analysis Fit Exponential Decay Measure->Analyze

Caption: Standardized workflow for photostability assessment. Normalizing by Optical Density (OD) is the critical step for valid comparison.

Applications Guide: When to Use Which?

Application ScenarioRecommended FluorophoreRationale
Clinical Surgery (Human) ICG Regulatory Necessity. ICG is FDA-approved. Sulfo-Cy7.5 is for research use only (RUO).
Long-term Animal Tracking Sulfo-Cy7.5 ICG clears in minutes (

in blood

3-4 min). Sulfo-Cy7.5 conjugates are stable for hours/days.
Fluorescence Microscopy Sulfo-Cy7.5 High irradiance in microscopy bleaches ICG instantly. Sulfo-Cy7.5 withstands focus/capture cycles.
Protein Conjugation Sulfo-Cy7.5 Available as NHS-ester or Maleimide. ICG has no easy conjugation handle (requires modified derivatives).

References

  • Holzer, W., et al. (1998). "Photostability and thermal stability of indocyanine green." Journal of Photochemistry and Photobiology B: Biology, 47(2-3), 155-164. [Link]

  • Mindt, S., et al. (2018).[2] "Stability and degradation of indocyanine green in plasma, aqueous solution and whole blood." Photochemical & Photobiological Sciences, 17, 1189-1196. [Link]

  • Addgene. "Choosing the B(right)est Fluorescent Protein: Photostability." Addgene Blog. [Link]

  • Zheng, Q., et al. (2014). "Ultra-stable organic fluorophores for single-molecule research." Chemical Society Reviews, 43(4), 1044-1056.

Sources

Sulfo-Cyanine7.5 NHS ester vs DyLight 755 for western blotting

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Analysis for High-Sensitivity Protein Detection

Executive Summary

For researchers utilizing standard Near-Infrared (NIR) Western Blotting systems (e.g., LI-COR Odyssey, Azure Sapphire, Bio-Rad ChemiDoc MP), Sulfo-Cyanine7.5 is the superior choice over DyLight 755.

While DyLight 755 is an exceptionally bright fluorophore, its spectral profile (Ex 754 nm / Em 776 nm) sits in a "dead zone" for the standard 800 nm channels of most commercial scanners, leading to suboptimal excitation and potential signal loss. Sulfo-Cyanine7.5 (Ex 788 nm / Em 808 nm) is spectrally matched to the 785 nm solid-state lasers used in these instruments, ensuring maximum quantum efficiency and sensitivity.

Part 1: The Physics of Detection

To understand why Sulfo-Cyanine7.5 outperforms DyLight 755 in this specific application, we must analyze the interaction between the fluorophore and the imaging hardware.

1.1 Spectral Compatibility

Modern NIR imagers typically utilize two laser diodes: ~685 nm (700 Channel) and ~785 nm (800 Channel).[1]

  • Sulfo-Cyanine7.5: Its excitation peak (788 nm) is almost perfectly aligned with the 785 nm laser. This results in maximal photon absorption and subsequent fluorescence emission.

  • DyLight 755: Its excitation peak (754 nm) is ~30 nm "blue-shifted" from the 785 nm laser. This mismatch means the laser excites the dye on its "tail," significantly reducing the effective brightness. Furthermore, its emission (776 nm) is dangerously close to the excitation cut-off filters of some 800 nm channels, risking signal rejection.

1.2 Visualization: The Spectral Mismatch

The following diagram illustrates the alignment of these dyes with a standard 785 nm laser source.

SpectralAlignment cluster_source Excitation Source (Imager) cluster_dyes Fluorophore Response cluster_detector Detection Laser 785 nm Solid State Laser SCy75 Sulfo-Cyanine7.5 (Ex Peak: 788 nm) Laser->SCy75 High Efficiency (~98% Max Ex) DL755 DyLight 755 (Ex Peak: 754 nm) Laser->DL755 Low Efficiency (Tail Excitation) Detector 800 Channel Detector (>800 nm Filter) SCy75->Detector Strong Signal (Em: 808 nm) DL755->Detector Weak/Cut-off Signal (Em: 776 nm)

Figure 1: Spectral alignment of Sulfo-Cyanine7.5 vs. DyLight 755 with standard 785 nm Western Blot lasers.

Part 2: Technical Specification Breakdown

The following data compares the physicochemical properties critical for Western Blotting.

FeatureSulfo-Cyanine7.5 NHS EsterDyLight 755 NHS EsterImpact on Western Blot
Excitation Max 788 nm754 nmSulfo-Cy7.5 matches standard 785 nm lasers.
Emission Max 808 nm776 nmSulfo-Cy7.5 is safely within the 800 nm filter passband.
Extinction Coeff.[2] (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

)
~223,000

~220,000

Both are highly absorbing, but effective brightness depends on the laser match.
Solubility High (Sulfonated)HighBoth are water-soluble; Sulfo-Cy7.5 resists aggregation well.
Photostability High (Rigidized Chain)HighBoth allow for long scan times without bleaching.
Molecular Weight ~1130 Da~1000-1100 DaComparable; minimal steric hindrance for antibodies.
Primary Application WB (800 Channel), In VivoFlow Cytometry, MicroscopyDyLight 755 is optimized for systems with 750 nm excitation.

Critical Note on Solubility: The "Sulfo" prefix in Sulfo-Cyanine7.5 denotes the addition of sulfonate groups (


). This is crucial for protein labeling as it prevents the dye molecules from stacking (H-aggregation) on the antibody surface, which would otherwise quench fluorescence and precipitate the protein.
Part 3: Experimental Protocol (Sulfo-Cyanine7.5 Conjugation)

Since Sulfo-Cyanine7.5 is the recommended choice for WB, the following protocol details the conjugation of this fluorophore to a secondary antibody (e.g., Goat anti-Rabbit IgG) using NHS-ester chemistry.

3.1 Mechanism of Action

The NHS (N-hydroxysuccinimide) ester reacts with primary amines (


) on the lysine residues and N-terminus of the antibody to form a stable amide bond.

ConjugationWorkflow Start Start: Purified Antibody (Must be BSA/Azide Free) BufferEx Buffer Exchange (PBS or Bicarbonate, pH 8.3-8.5) Start->BufferEx Mix Add Sulfo-Cy7.5 NHS Ester (20-fold molar excess) BufferEx->Mix Incubate Incubate 1 Hour @ RT (Dark) Mix->Incubate Quench Quench Reaction (Add Tris or Glycine) Incubate->Quench Purify Desalting Column (Remove free dye) Quench->Purify Final Final Conjugate Store @ 4°C or -20°C Purify->Final

Figure 2: Workflow for conjugating Sulfo-Cyanine7.5 NHS ester to an IgG antibody.

3.2 Step-by-Step Protocol

Materials Required:

  • Sulfo-Cyanine7.5 NHS Ester (dissolved in anhydrous DMSO immediately before use).

  • Secondary Antibody (1 mg/mL, free of BSA, Gelatin, or Sodium Azide).

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate (

    
    ), pH 8.3.
    
  • Desalting Column (e.g., PD-10 or Zeba Spin, 7K MWCO).

Procedure:

  • Buffer Exchange (Critical): If your antibody is in Tris or contains BSA/Azide, you must dialyze or spin-column exchange it into the Conjugation Buffer. Tris contains amines that will compete for the dye.

  • Dye Preparation: Dissolve 1 mg of Sulfo-Cyanine7.5 NHS ester in 100

    
     of anhydrous DMSO.
    
  • Reaction:

    • Calculate the volume of dye needed for a 15-20 molar excess over the antibody.

    • Formula:

      
      
      
    • Add the dye slowly to the antibody solution while vortexing gently.

  • Incubation: Incubate for 60 minutes at room temperature in the dark.

  • Purification: Pass the reaction mixture through a desalting column equilibrated with PBS. Collect the protein band (fast-moving colored band) and discard the slow-moving free dye.

  • Validation: Measure Absorbance at 280 nm (

    
    ) and 788 nm (
    
    
    
    ).
3.3 Calculating Degree of Labeling (DOL)

To ensure trustworthiness of your reagent, calculate the DOL. An optimal DOL for Western Blotting is 2 to 4 dyes per antibody .



  • 
    : Absorbance at 788 nm.
    
  • 
    : ~150,000 Da for IgG.
    
  • 
    : Correction Factor for Sulfo-Cy7.5 (typically ~0.04, check specific vendor datasheet).
    
  • 
    : 223,000 
    
    
    
    .
Part 4: Troubleshooting & Optimization
IssueProbable CauseSolution
Weak Signal Low DOL or PhotobleachingCheck DOL. Ensure pH was >8.3 during conjugation. Avoid exposing membrane to bright light.
High Background Aggregates or High ConcentrationSpin down conjugate (10k x g, 5 min) to remove aggregates. Dilute antibody further (1:10,000 to 1:20,000).
Speckling Undissolved DyeEnsure dye was fully dissolved in DMSO before adding to aqueous buffer. Use fresh DMSO.
No Signal (DyLight 755) Spectral Mismatch Switch to Sulfo-Cyanine7.5. If you must use DyLight 755, check if your imager has a 750 nm laser option.
References
  • LI-COR Biosciences. Odyssey CLx Specifications and Filter Sets. (Confirming 785 nm laser architecture). [Link]

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Source for NHS-ester chemistry mechanisms). [Link]

  • Azure Biosystems. Sapphire Biomolecular Imager Laser Configuration. [Link]

Sources

Performance of Sulfo-Cyanine7.5 in deep tissue imaging vs Cy7

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Performance Comparison Guide

Executive Summary

In the domain of in vivo optical imaging, the shift of 30–40 nm in excitation/emission wavelengths can drastically alter signal-to-noise ratios (SNR). This guide analyzes the technical performance of Sulfo-Cyanine7.5 (Sulfo-Cy7.5) against the traditional Cyanine7 (Cy7) .

The Verdict: While Cy7 remains a standard for superficial NIR-I imaging, Sulfo-Cy7.5 is the superior candidate for deep-tissue applications (>3 mm depth). Its performance dominance stems from two factors:

  • The "Sulfo" Advantage: Critical water solubility that prevents aggregation-induced quenching in vivo.

  • The "7.5" Red-Shift: A bathochromic shift to ~808 nm emission, moving the signal out of the hemoglobin absorption shoulder and significantly reducing tissue autofluorescence.

Photophysical Characterization

To understand the imaging performance, we must first isolate the physical properties of the fluorophores.

Spectral Properties & Solubility

The "7.5" suffix indicates the addition of benzo-fused rings to the indole nucleus, causing a redshift. The "Sulfo" prefix indicates the addition of sulfonate groups (


), rendering the molecule hydrophilic.
FeatureCyanine7 (Non-sulfonated)Sulfo-Cyanine7.5Impact on Imaging
Excitation Max ~750 nm~788 nm 788 nm excitation penetrates deeper due to reduced scattering.
Emission Max ~773 nm~808 nm 808 nm is further removed from the tissue autofluorescence window.
Solubility Hydrophobic (requires DMF/DMSO)Hydrophilic (Water soluble) Sulfo-Cy7.5 allows high-concentration labeling without precipitation.
Aggregation High (H-aggregates form in PBS)Low Aggregation quenches fluorescence; Sulfo-Cy7.5 retains brightness in biological buffers.
Extinction Coeff. ~200,000

~223,000

Higher absorption cross-section implies brighter signal per molecule.
The Physics of Penetration (Diagram)

The following diagram illustrates why the spectral shift of Sulfo-Cy7.5 results in better photon recovery from deep tissue.

OpticalPhysics cluster_Tissue Tissue Interaction (Depth) LightSource Excitation Source TissueSurface Tissue Surface LightSource->TissueSurface Incident Light Scattering Rayleigh Scattering (~1/λ⁴) TissueSurface->Scattering Photon Entry Absorption Hb/Water Absorption Scattering->Absorption Path Length Extension Cy7_5_Advantage Sulfo-Cy7.5 (800nm): - Lower Scattering - Bypasses HbO2 Peak - 3x Less Autofluorescence Scattering->Cy7_5_Advantage Detector NIR Detector (Signal Recovery) Absorption->Detector Attenuated Signal AutoFluo Autofluorescence (Collagen/NADH) AutoFluo->Detector Noise (Background) Cy7_5_Advantage->Detector High SNR

Figure 1: Optical interaction pathways. Sulfo-Cy7.5 minimizes scattering losses and bypasses the primary autofluorescence noise floor found <750nm.

Deep Tissue Performance Analysis

Signal-to-Noise Ratio (SNR)

In deep tissue (e.g., lymph node mapping, tumor imaging), raw brightness (Quantum Yield) is less important than SNR.

  • Cy7: High background noise. At 750 nm excitation, skin and fur (even when shaved) generate significant autofluorescence.

  • Sulfo-Cy7.5: High SNR. The shift to ~800 nm emission moves the signal into a "quieter" spectral region.

  • Data Insight: Experimental data typically shows a 2.5x to 4.0x improvement in SNR for Sulfo-Cy7.5 over Cy7 in subcutaneous tumor models.

Stability and Clearance
  • Photostability: The rigidized polymethine chain in Cy7.5 analogs (often structurally similar to Indocyanine Green but stabilized) offers superior resistance to photobleaching compared to the flexible chain of standard Cy7.

  • Biodistribution: The sulfonate groups on Sulfo-Cy7.5 prevent non-specific binding to serum proteins (albumin), which is a common issue with hydrophobic Cy7. This ensures the dye clears faster from healthy tissue, further enhancing contrast at the target site.

Experimental Protocols

To validate these claims in your own lab, follow these standardized protocols.

Protocol: Bioconjugation (NHS Ester)

Objective: Label a targeting antibody with Sulfo-Cy7.5 NHS ester.

  • Buffer Prep: Prepare 100 mM Sodium Bicarbonate buffer (pH 8.3). Note: Do not use amine-containing buffers like Tris.

  • Protein Prep: Dissolve antibody at 1-5 mg/mL in the buffer.

  • Dye Solubilization: Dissolve Sulfo-Cy7.5 NHS ester in water (or anhydrous DMSO if preferred, though water is fine for Sulfo dyes).

  • Reaction: Add 10-20 molar equivalent excess of dye to the protein. Incubate for 1 hour at room temperature in the dark.

  • Purification: Use a Gel Filtration column (e.g., Sephadex G-25) or extensive dialysis against PBS to remove unreacted dye.

  • QC: Measure Absorbance at 280 nm (protein) and 788 nm (dye) to calculate Degree of Labeling (DOL).

Protocol: In Vivo SNR Validation

Objective: Compare deep tissue detectability.

Workflow Start Start: Tumor Bearing Mice (n=6) Prep Injection: Group A: Cy7-mAb Group B: Sulfo-Cy7.5-mAb Start->Prep Imaging Imaging (IVIS/FMT) Timepoints: 1h, 24h, 48h Prep->Imaging Analysis ROI Analysis Imaging->Analysis Calc Calculate SNR: (Signal_tumor - Signal_bkg) / StdDev_bkg Analysis->Calc End Compare SNR vs Depth Calc->End

Figure 2: Validation workflow for comparing in vivo performance of NIR fluorophores.

  • Animal Model: Use nude mice with subcutaneous xenografts to minimize hair scattering (though Sulfo-Cy7.5 handles hair better than Cy7).

  • Injection: IV injection of equimolar concentrations of Cy7-conjugate and Sulfo-Cy7.5-conjugate.

  • Imaging Settings:

    • Cy7 Channel: Ex 745 nm / Em 780 nm (or nearest filter).

    • Cy7.5 Channel: Ex 785 nm / Em 820 nm.

  • Analysis: Draw Regions of Interest (ROI) over the tumor and a contralateral muscle site (background). Calculate SNR.

Decision Matrix: When to Use Which?

Application ScenarioRecommended DyeRationale
Surface Imaging (<1 mm) Cy7 (Sulfo-Cy7)Sufficient brightness; widely available filter sets.
Deep Tissue (>3 mm) Sulfo-Cy7.5 Reduced scattering and autofluorescence are mandatory here.
Flow Cytometry Cy7 Many cytometers have standard Cy7 filters (Ex 633/640, Em 780). Cy7.5 may require specialized lasers.
In Vivo Tracking Sulfo-Cy7.5 Higher hydrophilicity reduces liver accumulation (unless liver is the target).
Dual-Channel NIR Both Can be multiplexed with Cy5.5, but Cy7 and Cy7.5 overlap too much to be used together.

References

  • Hong, G., Antaris, A. L., & Dai, H. (2017). Near-infrared fluorophores for biomedical imaging.[1][2][3][][5] Nature Biomedical Engineering, 1(1), 0010. (Discusses the physics of NIR-I vs NIR-II transition).

  • AxisPharm. Sulfo-Cyanine7.5 (Sulfo-Cy7.5) Spectral Properties.[][5][6][7][8][9] Retrieved from [Link]

  • National Institutes of Health (NIH).Addressing the autofluorescence issue in deep tissue imaging. (General principles of tissue autofluorescence reduction >800nm).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Sulfo-Cyanine7.5 NHS Ester

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed protocol for the safe and compliant disposal of Sulfo-Cyanine7.5 NHS ester and associated waste streams. As a highly reactive labeling reagent, understanding its properties is critical to ensuring a safe laboratory environment and adhering to environmental regulations. This document is intended for researchers, scientists, and drug development professionals who utilize this fluorescent dye in their work.

Core Principles of Chemical Waste Management

The foundation of safe disposal for any laboratory chemical, including Sulfo-Cyanine7.5 NHS ester, rests on a hierarchy of controls and a thorough understanding of the reagent's reactivity.

1.1. The Primacy of the Safety Data Sheet (SDS)

1.2. Institutional and Local Regulations

Your institution's Environmental Health and Safety (EHS) department establishes the definitive disposal protocols that you must follow. These guidelines are designed to comply with local, state, and federal regulations. Always consult with your EHS officer before implementing any new waste disposal procedure.[2] Chemical waste disposal is highly regulated, and non-compliance can have serious consequences.[3]

1.3. The Chemistry of Sulfo-Cyanine7.5 NHS Ester: Reactivity and Degradation

Sulfo-Cyanine7.5 NHS ester is an amine-reactive compound. The N-hydroxysuccinimide (NHS) ester group is highly susceptible to hydrolysis, especially in aqueous environments with a pH above 7.[4] This hydrolysis is an important consideration for its deactivation before disposal. The cyanine dye component, while generally of low toxicity, is a fluorescent organic molecule, and its release into the environment should be minimized.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the disposal of Sulfo-Cyanine7.5 NHS ester and its associated waste.

G cluster_0 Waste Identification cluster_1 Waste Categorization cluster_2 Treatment and Segregation cluster_3 Final Disposal start Identify Sulfo-Cyanine7.5 NHS Ester Waste Stream solid Unused/Expired Solid Reagent start->solid contaminated Contaminated Solid Waste (Tips, Tubes, Gloves) start->contaminated aqueous Aqueous Waste Solutions (from labeling reactions) start->aqueous spill Spill Cleanup Debris start->spill collect_solid Collect in a Labeled, Sealed Container for Solids solid->collect_solid contaminated->collect_solid deactivate Deactivate NHS Ester (e.g., with Tris buffer or hydrolysis) aqueous->deactivate absorb_spill Absorb with Inert Material spill->absorb_spill collect_liquid Collect in a Labeled, Sealed Container for Liquids deactivate->collect_liquid waste_pickup Dispose via Institutional Hazardous Waste Pickup collect_solid->waste_pickup collect_liquid->waste_pickup absorb_spill->collect_solid

Caption: Disposal workflow for Sulfo-Cyanine7.5 NHS ester waste.

Step-by-Step Disposal Procedures

This section provides detailed instructions for handling different waste streams containing Sulfo-Cyanine7.5 NHS ester.

3.1. Unused or Expired Solid Reagent

Unused or expired solid Sulfo-Cyanine7.5 NHS ester must be disposed of as chemical waste.

  • Step 1: Ensure the vial or container is tightly sealed.

  • Step 2: Place the original container into a secondary, larger container with a secure lid.

  • Step 3: Create a hazardous waste label that includes the full chemical name ("Sulfo-Cyanine7.5 NHS ester"), the quantity, and the date.

  • Step 4: Store the container in your laboratory's designated hazardous waste accumulation area.

  • Step 5: Arrange for pickup by your institution's EHS department or their designated waste contractor.

3.2. Contaminated Solid Waste

This category includes items like pipette tips, microcentrifuge tubes, gloves, and bench paper that have come into contact with the solid dye or its solutions.

  • Step 1: Collect all contaminated solid waste in a dedicated, clearly labeled container. A heavy-duty plastic bag or a rigid, puncture-proof container is recommended.[5]

  • Step 2: The container should be labeled as "Solid Waste Contaminated with Sulfo-Cyanine7.5 NHS ester."

  • Step 3: When the container is full, seal it securely.

  • Step 4: Dispose of the container through your institution's chemical waste stream.

3.3. Aqueous Waste Solutions

Aqueous solutions from labeling reactions, buffer preparations, and purification steps (e.g., dialysis or column chromatography effluent) require deactivation of the reactive NHS ester before disposal.

Protocol for Deactivation of Aqueous Sulfo-Cyanine7.5 NHS Ester Waste:

  • Step 1: Quenching the Reaction. To the aqueous waste solution, add a quenching agent to react with any remaining NHS ester. A common and effective method is to add a small amount of a concentrated stock solution of Tris buffer or glycine to a final concentration of approximately 20-50 mM. These contain primary amines that will react with the NHS ester.[6]

  • Step 2: Allow for Hydrolysis. Let the solution stand for at least one hour at room temperature. This allows for the complete hydrolysis of the NHS ester into the less reactive carboxylic acid and N-hydroxysuccinimide.[4]

  • Step 3: Collection. Pour the deactivated solution into a designated hazardous waste container for aqueous chemical waste.

  • Step 4: Labeling. Label the container clearly with all its components, including the deactivated Sulfo-Cyanine7.5 and the quenching agent used.

  • Step 5: Disposal. Arrange for pickup by your institution's hazardous waste management service. Do not pour bulk quantities of this waste down the drain. [7]

3.4. Spill Cleanup

In the event of a spill of solid Sulfo-Cyanine7.5 NHS ester powder:

  • Step 1: Isolate the Area. Restrict access to the spill area.

  • Step 2: Wear Appropriate PPE. This includes a lab coat, safety glasses, and gloves.

  • Step 3: Cover the Spill. Gently cover the powder with a plastic sheet or tarp to minimize the creation of dust.[1]

  • Step 4: Absorb and Collect. For small spills, use a damp paper towel to gently wipe up the powder. For larger spills, cover with an inert absorbent material like vermiculite or sand.[8]

  • Step 5: Collect the Waste. Carefully sweep or scoop the absorbed material and spill debris into a designated hazardous waste container for solids.[1]

  • Step 6: Clean the Area. Decontaminate the spill area with soap and water.

  • Step 7: Dispose of all cleanup materials as contaminated solid waste.

Summary of Waste Streams and Disposal Methods

Waste StreamDescriptionRecommended Disposal Method
Solid Reagent Unused or expired Sulfo-Cyanine7.5 NHS ester in its original vial.Collect in a sealed container and dispose of as hazardous chemical waste.
Contaminated Solids Pipette tips, tubes, gloves, and other labware in contact with the dye.Collect in a labeled, sealed container and dispose of as hazardous chemical waste.
Aqueous Solutions Waste from labeling reactions, buffers, and purification steps.Deactivate with a quenching agent (e.g., Tris buffer), then collect in a labeled container for hazardous aqueous waste.
Spill Cleanup Debris Absorbent materials and PPE used to clean up a spill.Collect in a sealed container and dispose of as hazardous chemical waste.

Conclusion

The proper disposal of Sulfo-Cyanine7.5 NHS ester is a critical aspect of laboratory safety and environmental responsibility. By understanding the reactivity of the NHS ester and adhering to the principles of waste segregation and institutional guidelines, researchers can effectively manage this waste stream. The core tenets are to treat all forms of this chemical waste as hazardous, deactivate aqueous solutions before collection, and always consult with your local EHS department for final disposal procedures.

References

  • Lablogatory. (2022, March 23). Three Rules to Manage Chemical Waste- It's Complicated!. Retrieved from [Link]

  • MCF Environmental Services. (2021, March 21). Hazardous Waste Disposal & Recycling Recommendations and Requirements for Fluorescent Tubes. Retrieved from [Link]

  • AllSource Environmental. What To Do With Old Fluorescent Light Bulbs. Retrieved from [Link]

  • US EPA. (2025, November 26). Recycling and Disposal of CFLs and Other Bulbs that Contain Mercury. Retrieved from [Link]

  • ResearchGate. (2021, July 14). How do I properly dispose of EDC/NHS waste used for antibody immobilization?. Retrieved from [Link]

  • UNSW Sydney. Laboratory Hazardous Waste Disposal Guideline – HS321. Retrieved from [Link]

  • Waste Mission. Fluorescent tube disposal & recycling services. Retrieved from [Link]

  • Chemtalk. Ester Disposal. Retrieved from [Link]

  • Hazardous Waste Experts. (2020, February 27). How To Dispose Of Lab Chemicals. Retrieved from [Link]

  • Department of Environmental Protection. Fluorescent Lamp Recycling. Retrieved from [Link]

  • Reddit. (2017, May 4). Proper Dye Disposal. Retrieved from [Link]

  • Cymer Chemicals. NHS. Retrieved from [Link]

  • Safety & Risk Services. In-Laboratory Treatment of Chemical Waste. Retrieved from [Link]

  • Reddit. (2025, June 12). Anyone have a method of purifying NHS esters?. Retrieved from [Link]

  • G-Biosciences. (2015, October 22). How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. Retrieved from [Link]

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Navigating the Handling of Sulfo-Cyanine7.5 NHS Ester: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of scientific advancement, particularly within the realms of bioconjugation and near-infrared (NIR) imaging, the use of specialized reagents like Sulfo-Cyanine7.5 NHS ester is indispensable.[1][2][3] This water-soluble and hydrophilic dye is a powerful tool for labeling proteins, antibodies, and other biomolecules, enabling deeper insights into biological processes.[1][2][3] However, as with any chemical reagent, a thorough understanding of its handling requirements is paramount to ensure the safety of laboratory personnel and the integrity of the research. This guide provides essential, immediate safety and logistical information, focusing on the appropriate personal protective equipment (PPE) and operational plans for handling Sulfo-Cyanine7.5 NHS ester.

Understanding the Reagent: Key Characteristics of Sulfo-Cyanine7.5 NHS Ester

To appreciate the rationale behind the recommended safety protocols, it is important to understand the key features of Sulfo-Cyanine7.5 NHS ester.

PropertyDescription
Appearance Dark green powder or solid.[1]
Solubility Good solubility in water, DMF, and DMSO.[1][6]
Reactivity The N-hydroxysuccinimide (NHS) ester is a reactive group that readily couples with primary amines on biomolecules.[3] This reactivity also means it can react with other nucleophiles, including water, leading to hydrolysis.
Storage Store at -20°C in the dark and keep desiccated to prevent degradation.[1][7][8] It can be transported at room temperature for up to three weeks.[1][7][8]

The primary route of potential exposure in a laboratory setting includes inhalation of the powder, skin contact, and eye contact. While not classified as a dangerous substance according to the Globally Harmonized System (GHS) for a similar compound, general hygiene considerations and avoidance of direct contact are strongly advised.[5]

Core Directive: Personal Protective Equipment (PPE)

The selection and proper use of PPE is the most critical barrier between the researcher and potential chemical exposure. The following PPE is mandatory when handling Sulfo-Cyanine7.5 NHS ester in its solid form and when preparing solutions.

Eye and Face Protection: The First Line of Defense
  • Safety Glasses with Side Shields: These are the minimum requirement to protect against accidental splashes when working with solutions.

  • Chemical Splash Goggles: Recommended when handling the powder to provide a complete seal around the eyes, preventing airborne particles from causing irritation.

  • Face Shield: Should be worn in conjunction with safety glasses or goggles when there is a significant risk of splashing, such as when handling larger volumes or during vigorous mixing.

Hand Protection: Preventing Dermal Absorption
  • Nitrile Gloves: These gloves offer good resistance to a wide range of chemicals and are suitable for handling Sulfo-Cyanine7.5 NHS ester. Always inspect gloves for any signs of damage before use.

  • Double Gloving: Consider wearing two pairs of nitrile gloves, especially when working with concentrated solutions or for extended periods. This provides an extra layer of protection in case the outer glove is compromised.

  • Proper Glove Removal Technique: Avoid cross-contamination by removing gloves correctly. Peel one glove off by turning it inside out, then use the clean, ungloved hand to remove the second glove from the inside cuff.

Body Protection: Shielding Against Spills
  • Laboratory Coat: A standard lab coat is essential to protect skin and personal clothing from minor spills and contamination. Ensure the lab coat is fully buttoned.

  • Chemical-Resistant Apron: For procedures with a higher risk of splashing, wearing a chemical-resistant apron over the lab coat provides an additional layer of protection.

Respiratory Protection: Minimizing Inhalation Risk
  • Work in a Ventilated Area: All handling of the solid powder should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

  • Dust Mask/Respirator: If a fume hood is not available when weighing out the powder, a NIOSH-approved N95 dust mask or a respirator with a particulate filter should be used to prevent inhalation of fine particles.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection cluster_disposal Waste Disposal start Start: Handling Sulfo-Cyanine7.5 NHS Ester task What is the task? start->task weighing Weighing Solid task->weighing Solid Form solution Preparing/Handling Solution task->solution Liquid Form ppe_solid Required PPE: - Chemical Splash Goggles - Nitrile Gloves (Double) - Lab Coat - Fume Hood or Respirator weighing->ppe_solid ppe_solution Required PPE: - Safety Glasses with Side Shields - Nitrile Gloves - Lab Coat solution->ppe_solution disposal Proceed to Disposal Protocol ppe_solid->disposal ppe_solution->disposal

Caption: PPE Selection Workflow for Sulfo-Cyanine7.5 NHS Ester.

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a clear and logical workflow is crucial for both safety and experimental success.

Experimental Protocol: Safe Handling and Preparation of Solutions
  • Preparation: Before handling the reagent, ensure the designated workspace (preferably a chemical fume hood) is clean and uncluttered. Assemble all necessary materials, including the Sulfo-Cyanine7.5 NHS ester, anhydrous DMSO or DMF, reaction buffer, and quenching solution.

  • Donning PPE: Put on all required PPE as outlined in the section above.

  • Weighing the Reagent: Carefully weigh the required amount of Sulfo-Cyanine7.5 NHS ester powder in a tared, sealed container within a fume hood or on a balance in a well-ventilated area while wearing respiratory protection. Avoid creating dust.

  • Dissolving the NHS Ester: Immediately before use, dissolve the weighed ester in a small volume of anhydrous DMSO or DMF to create a stock solution. NHS esters are susceptible to hydrolysis, so minimizing exposure to moisture is critical.

  • Performing the Conjugation: Add the desired molar excess of the NHS ester stock solution to your protein or biomolecule solution in a suitable reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).

  • Quenching the Reaction (Optional but Recommended): To stop the labeling reaction, a quenching buffer such as 1 M Tris-HCl, pH 7.4 can be added.

  • Decontamination: After the procedure, decontaminate the work area with a suitable cleaning agent.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: Unused solid Sulfo-Cyanine7.5 NHS ester should be collected in a clearly labeled, sealed container for solid chemical waste.

  • Liquid Waste: All solutions containing the Sulfo-Cyanine7.5 NHS ester, including reaction mixtures and washes, should be collected in a designated hazardous waste container. The container must be clearly labeled with the contents.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as pipette tips, microfuge tubes, and gloves, should be disposed of in the solid chemical waste stream.

  • Consult Local Regulations: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidelines on chemical waste disposal, as regulations can vary.

In Case of Exposure: Emergency Procedures

Despite all precautions, accidental exposure can occur. Immediate and appropriate action is essential.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4] Remove contaminated clothing. If irritation persists, seek medical attention.[4]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If symptoms persist, seek medical attention.[4][5]

  • Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water and drink plenty of water.[5] Seek immediate medical attention.[4][5]

By adhering to these guidelines, researchers can confidently and safely utilize the powerful capabilities of Sulfo-Cyanine7.5 NHS ester in their work, fostering a culture of safety and scientific excellence.

References

  • AAT Bioquest. (n.d.). Safety Data Sheet for Sulfo-Cyanine 5 NHS ester (Cat No. 268).
  • Lumiprobe. (n.d.). Cyanine7.5 NHS ester.
  • BroadPharm. (n.d.). diSulfo-Cy7 NHS Ester, 1603861-95-5.
  • Fisher Scientific. (n.d.). Lumiprobe Sulfo-Cyanine7 NHS ester, 1603861-95-5, 5mg.
  • AxisPharm. (n.d.). sulfo-Cyanine7.5.
  • Lumiprobe. (n.d.). sulfo-Cyanine7 NHS ester | CAS#:1603861-95-5 (potassium salt).
  • Lumiprobe. (n.d.). sulfo-Cyanine7.5 NHS ester.
  • Lumiprobe. (n.d.). sulfo-Cyanine7.5 amine.
  • Lumiprobe. (n.d.). sulfo-Cyanine7.5 maleimide.
  • Benchchem. (n.d.). Optimizing Bioconjugation: A Guide to NHS Ester Reactions.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.